(1-amino-4-phenylcyclohexyl)methanol
Description
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Properties
IUPAC Name |
(1-amino-4-phenylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNUQHXUCXOFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-Amino-4-phenylcyclohexyl)methanol: Structural Analysis and Synthetic Utility
This in-depth technical guide provides a comprehensive analysis of (1-amino-4-phenylcyclohexyl)methanol , a specialized conformationally restricted amino alcohol scaffold used in medicinal chemistry and peptide mimetic design.
Executive Summary
(1-Amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3) is a geminally disubstituted cyclohexane derivative featuring a primary amine and a hydroxymethyl group at the C1 position, with a phenyl group at the C4 position. This molecule serves as a critical conformationally restricted scaffold in drug discovery. By locking the spatial arrangement of the amino and phenyl groups, it mimics specific bioactive conformations of phenylalanine and other aromatic amino acids. It is particularly prominent in the development of Melanocortin-4 Receptor (hMC4R) agonists , where rigid templates are required to achieve high selectivity and potency.
Chemical Structure and Stereochemistry[1]
The pharmacological value of this compound stems from its rigid cyclohexane core, which dictates the vector orientation of its functional groups.
Conformational Analysis
The cyclohexane ring exists predominantly in a chair conformation .
-
C4 Position (Phenyl Group): The bulky phenyl group acts as a "conformation anchor." To minimize 1,3-diaxial interactions, the phenyl group occupies the equatorial position. This locks the ring flipping mechanism, creating a stable template.
-
C1 Position (Gem-Disubstitution): The C1 carbon holds both the amino (
) and hydroxymethyl ( ) groups.-
Isomerism: Two diastereomers exist based on the relative orientation of the C1 substituents to the C4-phenyl group:
-
Trans-isomer: The amine is trans to the phenyl group.
-
Cis-isomer: The amine is cis to the phenyl group.
-
-
Synthetic Bias: The Bucherer-Bergs synthesis (standard route) typically favors the formation of the isomer where the amino group is equatorial (thermodynamic control), placing it trans to the equatorial phenyl group.
-
Structural Diagram (Graphviz)
The following diagram illustrates the spatial logic and functional domains of the molecule.
Caption: Structural decomposition of (1-amino-4-phenylcyclohexyl)methanol showing the locking role of the C4-phenyl group and the dual-functionalized C1 center.
Physicochemical Properties[2][3][4]
The compound exhibits amphiphilic character due to the lipophilic phenyl-cyclohexyl tail and the polar amino-alcohol head.
| Property | Value / Description | Note |
| CAS Number | 1179716-98-3 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 205.30 g/mol | |
| Physical State | White to off-white solid | |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility (neutral pH) |
| LogP (Calculated) | ~2.13 | Moderate lipophilicity |
| pKa (Amine) | ~9.5 - 10.5 | Typical for primary alkyl amines |
| pKa (Alcohol) | ~16 | Typical for primary alcohols |
| H-Bond Donors | 2 ( | |
| H-Bond Acceptors | 2 ( |
Synthesis and Manufacturing
The synthesis of (1-amino-4-phenylcyclohexyl)methanol is a multi-step process starting from 4-phenylcyclohexanone. The standard industrial route employs the Bucherer-Bergs reaction followed by reduction.
Synthetic Pathway
-
Hydantoin Formation: 4-Phenylcyclohexanone reacts with potassium cyanide (KCN) and ammonium carbonate
to form the spiro-hydantoin intermediate. This step establishes the C1 quaternary center. -
Hydrolysis: The hydantoin ring is opened using a strong base (e.g.,
or ) under reflux to yield 1-amino-4-phenylcyclohexanecarboxylic acid . -
Reduction: The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (
) or Borane-Dimethyl Sulfide ( ) in THF.
Detailed Protocol (Reduction Step)
Note: This protocol describes the final reduction step, which is critical for obtaining the alcohol.
Reagents:
-
1-Amino-4-phenylcyclohexanecarboxylic acid (1.0 eq)[1]
-
Lithium Aluminum Hydride (
) (2.5 eq) -
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Suspend
in anhydrous THF at 0°C. -
Addition: Slowly add the amino acid precursor (solid or THF slurry) to the
suspension. Caution: Exothermic gas evolution ( ). -
Reflux: Warm to room temperature, then reflux for 4–12 hours to ensure complete reduction of the carboxylate.
-
Quench: Cool to 0°C. Perform Fieser workup (add
mL water, mL 15% NaOH, mL water). -
Isolation: Filter the aluminum salts. Dry the filtrate over
and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH/NH3).
Synthesis Flowchart (Graphviz)
Caption: Step-by-step synthetic pathway from the ketone precursor to the final amino alcohol.
Applications in Drug Development
Peptide Mimetics (hMC4R Agonists)
This scaffold is extensively used to replace natural amino acids (like phenylalanine or arginine) in peptide chains.
-
Mechanism: In linear peptides, flexible side chains can adopt multiple conformations, reducing binding specificity. Replacing a residue with (1-amino-4-phenylcyclohexyl)methanol locks the distance between the peptide backbone (via the amine) and the aromatic interaction site (the phenyl group).
-
Outcome: This modification often leads to increased potency at the human Melanocortin-4 Receptor (hMC4R) , a key target for obesity treatment, by reducing the entropic penalty of binding.
Building Block for Heterocycles
The 1,2-amino alcohol motif is a precursor for:
-
Oxazolidinones: Formed via reaction with phosgene or CDI (Cyclic carbamates).
-
Aziridines: Formed via cyclization, useful for alkylating agents.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are expected:
-
1H NMR (DMSO-d6, 400 MHz):
- 7.15–7.35 (m, 5H, Phenyl).
-
3.20–3.40 (s, 2H,
). - 2.40–2.60 (m, 1H, C4-H).
- 1.40–1.90 (m, 8H, Cyclohexane ring protons).
-
Mass Spectrometry (ESI+):
- peak at 206.15 m/z .
-
IR Spectroscopy:
-
Broad band ~3300–3400
(O-H and N-H stretch). -
Sharp peaks ~2900
(Aliphatic C-H). -
Peaks ~1600, 1500
(Aromatic C=C).
-
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to
(carbamate formation), and the alcohol can oxidize if exposed to strong oxidants. -
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem. (n.d.).[1] 1-Amino-4-phenylcyclohexane-1-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of 1-Amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human Melanocortin-4 and -1 Receptors. Retrieved from [Link]
Sources
Technical Guide: Synthesis Pathways for (1-amino-4-phenylcyclohexyl)methanol
Executive Summary
This technical guide details the synthesis of (1-amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3), a privileged scaffold in medicinal chemistry often associated with sigma receptor ligands, NMDA antagonists, and opioid analgesic research.
The synthesis hinges on the construction of the quaternary carbon center at the 1-position of the cyclohexane ring. This guide delineates two distinct stereodivergent pathways starting from 4-phenylcyclohexanone :
-
The Bucherer-Bergs Route: Thermodynamically controlled, favoring the cis-isomer (amino group axial).
-
The Strecker Route: Kinetically controlled, favoring the trans-isomer (amino group equatorial).
Retrosynthetic Analysis
The target molecule contains a 1,1-disubstituted cyclohexane ring (gem-disubstituted) with an amino group and a hydroxymethyl group. The most logical disconnection is the reduction of the corresponding
Figure 1: Retrosynthetic tree illustrating the divergence to the common ketone precursor.
Stereochemical Control: The Core Challenge
The 4-phenyl group acts as a "conformation lock," residing exclusively in the equatorial position to minimize 1,3-diaxial interactions. This locks the cyclohexane ring, making the stereochemical outcome of the reaction at C1 critical.
| Parameter | Bucherer-Bergs Route | Strecker Route |
| Control Type | Thermodynamic | Kinetic |
| Intermediate | Spiro-hydantoin | Amino Nitrile |
| Major Isomer | Cis (Amino Axial / Ph Equatorial) | Trans (Amino Equatorial / Ph Equatorial) |
| Mechanism | Reversible formation of hydantoin equilibrates to the most stable product (Carboxyl group equatorial). | Irreversible addition of cyanide from the less hindered axial face. |
Pathway A: The Bucherer-Bergs Route (Cis-Selective)
This is the preferred industrial route for generating the cis-amino acid isomer (where the amino group is cis to the phenyl group, i.e., axial).
Step 1: Formation of the Spiro-hydantoin
Reagents: 4-Phenylcyclohexanone, Ammonium Carbonate, Potassium Cyanide, Ethanol/Water (1:1).
-
Preparation: Dissolve 4-phenylcyclohexanone (1.0 eq) in 50% EtOH/H2O.
-
Addition: Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq).
-
Reaction: Heat to 55-60°C for 4-12 hours. The reaction mixture will thicken as the hydantoin precipitates.
-
Workup: Cool to 0°C. Filter the white precipitate. Wash with cold water and diethyl ether to remove unreacted ketone.
-
Yield: Typically 75-85%.
Step 2: Hydrolysis to Amino Acid
Reagents: NaOH (aq) or Ba(OH)2, reflux.
-
Suspend the hydantoin in 3M NaOH (excess).
-
Reflux for 24-48 hours. (Hydantoins are stable; rigorous conditions are required).
-
Neutralize with HCl to pH ~6 (isoelectric point).
-
The amino acid precipitates. Recrystallize from H2O/MeOH to isolate pure cis-1-amino-4-phenylcyclohexanecarboxylic acid .
Step 3: Reduction to Amino Alcohol
Reagents: Lithium Aluminum Hydride (LiAlH4), Dry THF.
-
Setup: Under N2 atmosphere, suspend LiAlH4 (2.5 eq) in dry THF.
-
Addition: Add the solid amino acid (or its methyl ester) in portions at 0°C.
-
Reflux: Heat to reflux for 12-18 hours to ensure complete reduction of the carboxylate.
-
Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).
-
Purification: Filter salts, dry organic layer, and concentrate. The amino alcohol often crystallizes upon standing or can be converted to the HCl salt for storage.
Pathway B: The Strecker Route (Trans-Selective)
This route is used when the trans-isomer (amino group equatorial) is desired.
Step 1: Formation of Amino Nitrile
Reagents: 4-Phenylcyclohexanone, NH4Cl, KCN, Methanol/Ammonia.
-
Saturation: Saturate a solution of ketone in MeOH with ammonia gas.
-
Addition: Add NH4Cl and KCN. Stir at room temperature for 24 hours.
-
Mechanism: Cyanide attacks the imine from the axial direction (kinetic preference), placing the nitrile group axial and the amino group equatorial.
Step 2: Acid Hydrolysis
Reagents: Conc. HCl or H2SO4.
-
Dissolve amino nitrile in conc. HCl.
-
Reflux strongly for 12 hours.
-
Note: This step is harsh. The nitrile first converts to the amide, then the acid.
-
Isolation: Concentrate to dryness. The residue is the amino acid hydrochloride.
Step 3: Reduction
Follows the same LiAlH4 protocol as Pathway A.
Experimental Workflow & Signaling Diagram
Figure 2: Stereodivergent synthesis workflow showing the separation of cis/trans pathways.
Safety & Handling Protocols
Cyanide Management
Both pathways utilize Potassium Cyanide (KCN).
-
Engineering Controls: All weighing and reactions must occur in a functioning fume hood.
-
Quenching: All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH >10 before disposal to oxidize cyanide to cyanate.
-
Antidote: A cyanide antidote kit (e.g., hydroxocobalamin) must be present in the lab.
Reducing Agents[2][3][4][5][6]
-
LiAlH4: Pyrophoric. Reacts violently with water.[1] Use only dry solvents (THF/Ether) and quench carefully under inert gas (Argon/Nitrogen).
References
-
Munday, L. (1961). Amino-acids of the Cyclohexane Series.[2][3] Part I. Journal of the Chemical Society, 4372-4379. (Establishes the stereochemistry of Bucherer-Bergs vs Strecker on substituted cyclohexanones). Link
-
Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[4] Canadian Journal of Chemistry, 53(22), 3339-3350. (Definitive mechanistic study on thermodynamic vs kinetic control in 4-substituted cyclohexanones). Link
-
Sigma-Aldrich. Product Specification: (1-amino-4-phenylcyclohexyl)methanol. CAS: 1179716-98-3. Link
-
O'Donnell, M. J. (2003). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. (Context for asymmetric amino acid synthesis). Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Alternative reduction strategies). Link
Sources
Technical Guide: Pharmacological Potential of (1-Amino-4-phenylcyclohexyl)methanol
The following is an in-depth technical guide on the pharmacological potential of (1-amino-4-phenylcyclohexyl)methanol , structured for researchers and drug development professionals.
Executive Summary
(1-Amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3) represents a specialized conformationally restricted amino-alcohol scaffold . Unlike its structural cousin Phencyclidine (PCP), which features a 1,1-disubstitution pattern associated with NMDA receptor antagonism, this molecule possesses a 1,4-disubstituted cyclohexane core. This structural distinction shifts its pharmacological profile away from dissociative anesthesia toward G-Protein Coupled Receptor (GPCR) modulation , specifically within the Melanocortin (hMC4R) and Opioid signaling pathways.
This guide analyzes the molecule’s potential as a bioisostere for phenylalanine/tyrosine in peptidomimetics, its role as a precursor for anti-obesity agents, and the experimental protocols required to validate its activity.
Chemical Identity & Structural Analysis[1][2]
Molecular Architecture
The molecule consists of a cyclohexane ring substituted at the C1 position with an amino group (
-
IUPAC Name: (1-amino-4-phenylcyclohexyl)methanol
-
SMILES: OCC1(N)CCC(C2=CC=CC=C2)CC1
-
Key Feature: The C1 quaternary center mimics the
-carbon of an amino acid, where the carboxyl group has been reduced to a primary alcohol.
Stereochemical Criticality (Cis vs. Trans)
The biological activity of 1,4-disubstituted cyclohexanes is governed by their stereochemistry. The rigid ring locks the functional groups into specific vectors.
-
Cis-Isomer: The phenyl ring and the amino group are on the same side of the ring plane. In thermodynamic equilibrium, the bulky phenyl group prefers the equatorial position to minimize 1,3-diaxial interactions. This forces the C1 substituents into specific axial/equatorial orientations.
-
Trans-Isomer: The phenyl and amino groups are on opposite sides.
-
Pharmacological Impact: Research on the parent acid (1-amino-4-phenylcyclohexane-1-carboxylic acid) indicates that the cis-isomer is the bioactive conformer for hMC4R agonism, whereas the trans-isomer is often inactive or favored for different targets (e.g., specific opioid receptor subtypes).
Structural Divergence from Dissociatives
It is critical to distinguish this scaffold from arylcyclohexylamine dissociatives (PCP, Ketamine).
| Feature | PCP / Ketamine Class | (1-Amino-4-phenylcyclohexyl)methanol |
| Substitution | 1-Phenyl-1-amine (Geminal) | 1-Amino, 4-Phenyl (Distal) |
| Distance | Phenyl & Amine are adjacent ( | Separated by cyclohexane spacer ( |
| Primary Target | NMDA Receptor (PCP Site) | GPCRs (hMC4R, Opioid), Transporters |
| CNS Effect | Dissociative Anesthesia | Metabolic Regulation, Analgesia (Predicted) |
Predicted Pharmacodynamics & Mechanism of Action
Primary Domain: Melanocortin Receptor (hMC4R) Agonism
The primary pharmacological utility of this scaffold lies in its ability to mimic Phenylalanine (Phe) or D-Phenylalanine (D-Phe) residues within cyclic peptides.
-
Mechanism: The parent carboxylic acid (Apc) is a known non-natural amino acid used to synthesize potent hMC4R agonists .
-
Role of the Alcohol: The reduction of the carboxyl group to a hydroxymethyl group creates a transition-state mimic or a "reduced peptide bond" isostere . This modification often increases resistance to proteolysis while maintaining hydrogen-bonding capability with the receptor pocket (specifically residues Asp126 or Asp122 in TM3).
-
Therapeutic Application: Treatment of obesity and metabolic syndrome via appetite suppression.
Secondary Domain: Opioid Receptor Modulation
The 1-amino-4-phenylcyclohexane scaffold has been successfully incorporated into Dynorphin A (1-13) analogs.
-
Activity: Substitution of Phe4 in Dynorphin with this rigid scaffold improves selectivity for
-opioid receptors (KOR) or -opioid receptors (MOR) depending on the stereochemistry. -
Alcohol Function: The free alcohol may act as a "warhead" for covalent probes or simply improve blood-brain barrier (BBB) permeability compared to the zwitterionic amino acid.
Tertiary Domain: Sigma Receptors ( )
Phenylcyclohexanes are privileged structures for Sigma receptors.
-
Hypothesis: The lipophilic phenyl tail and the polar amine headgroup fit the classic Sigma-1 pharmacophore.
-
Prediction: Moderate affinity for
is expected. This could confer neuroprotective or antidepressant-like properties, distinct from NMDA antagonism.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the divergence in pharmacological pathways based on the structural positioning of the phenyl group.
Figure 1: Divergent SAR pathways of phenylcyclohexane derivatives. The 1,4-substitution pattern of the subject molecule directs activity toward GPCRs rather than ion channels.
Experimental Protocols
To validate the pharmacological profile of (1-amino-4-phenylcyclohexyl)methanol, the following experimental workflows are recommended.
Synthesis & Purification (Validation)
Before biological testing, the synthesis must yield a single stereoisomer.
-
Starting Material: 4-Phenylcyclohexanone.
-
Strecker Synthesis: React with
and to form the amino-nitrile. -
Hydrolysis: Convert nitrile to carboxylic acid (
). -
Separation: Isolate cis-isomer via fractional crystallization or HPLC.
-
Reduction (Key Step):
-
Reagent: Lithium Aluminum Hydride (
) or Borane-THF ( ). -
Conditions: Reflux in anhydrous THF under Argon for 4-6 hours.
-
Quench: Fieser workup (
, , ). -
Purification: Recrystallization from Ethanol/Hexane.
-
In Vitro Binding Assay: hMC4R (Fluorescence Polarization)
Objective: Determine if the alcohol retains affinity for the Melanocortin 4 receptor compared to the parent acid.
-
Reagents:
-
HEK293 cells stably expressing hMC4R.
-
Fluorescent Ligand: NDP-
-MSH-FAM. -
Test Compound: (1-Amino-4-phenylcyclohexyl)methanol (1 nM - 100
M).
-
-
Protocol:
-
Membrane Prep: Harvest HEK293-hMC4R cells and homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). -
Incubation: Mix 20
g membrane protein, 1 nM fluorescent ligand, and serial dilutions of the test compound in 96-well black plates. -
Equilibration: Incubate at 25°C for 90 minutes in the dark.
-
Measurement: Read Fluorescence Polarization (FP) values (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
-
Metabolic Stability Assay (Microsomal Stability)
Objective: Assess the rate of oxidation back to the carboxylic acid or hydroxylation of the phenyl ring.
| Parameter | Condition |
| System | Pooled Human Liver Microsomes (HLM) |
| Cofactor | NADPH Regenerating System |
| Time Points | 0, 15, 30, 60 minutes |
| Analysis | LC-MS/MS (Monitor parent mass and +16 Da / +14 Da metabolites) |
| Success Criteria |
Safety & Toxicology Profile
Neurotoxicity Risks
While the 1,4-substitution mitigates NMDA-mediated Olney's lesions (vacuolization), the molecule's lipophilicity suggests high BBB penetration.
-
Risk: Potential interaction with Dopamine Transporters (DAT) or Serotonin Transporters (SERT) due to the phenyl-amine motif.
-
Mitigation: Run a secondary screen against a standard neurotransmitter transporter panel (Eurofins/Cerep SafetyScreen).
Chemical Handling[2]
-
Signal Word: Warning.
-
Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[1]
-
Storage: Store at -20°C under inert atmosphere (Argon). The amino-alcohol functionality is prone to oxidation if exposed to air/moisture over long periods.
Conclusion
(1-Amino-4-phenylcyclohexyl)methanol is a high-value pharmacophore building block . It is not a classical dissociative anesthetic. Instead, it serves as a robust, conformationally restricted scaffold for developing metabolically stable peptide mimetics targeting the Melanocortin and Opioid systems. Researchers should prioritize this molecule for structure-activity relationship (SAR) studies where rigidification of phenylalanine residues is required to improve receptor selectivity.
References
-
PubChem. (2025).[1] 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2. National Library of Medicine. [Link]
-
Avenoza, A., et al. (2001).[2] New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. [Link]
-
Parmee, E. R., et al. (2004).[3] 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 14(1), 43-46.[3] [Link]
-
Chu, Z., et al. (2005).[4] Synthesis and biological evaluation of linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid as hMC4R agonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Stereochemical Landscape of (1-amino-4-phenylcyclohexyl)methanol: A Technical Guide for Drug Development Professionals
Abstract
Stereoisomerism is a critical determinant of pharmacological activity and toxicological profiles in drug development. This guide provides an in-depth technical exploration of the stereoisomers of (1-amino-4-phenylcyclohexyl)methanol, a key scaffold in medicinal chemistry. We will delve into the synthesis, separation, and characterization of its four stereoisomers: (cis)-(±)- and (trans)-(±)-(1-amino-4-phenylcyclohexyl)methanol. By synthesizing information from analogous chemical systems and established principles of stereochemistry, this document offers a comprehensive framework for researchers and drug development professionals to navigate the complexities of these stereoisomers, from bench-scale synthesis to potential therapeutic applications.
Introduction: The Imperative of Stereoisomerism in Drug Design
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have profound implications for its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit widely different pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Similarly, diastereomers, stereoisomers that are not mirror images, possess distinct physicochemical properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
(1-amino-4-phenylcyclohexyl)methanol, with its two chiral centers, exists as four distinct stereoisomers. The phenylcyclohexylamine moiety is a recognized pharmacophore in centrally acting agents, with derivatives showing promise as anticonvulsants and for other neurological indications.[1][2] Therefore, a thorough understanding and isolation of each stereoisomer of (1-amino-4-phenylcyclohexyl)methanol are paramount for elucidating their specific biological activities and for the development of safe and effective therapeutics.
Figure 1: Stereoisomeric relationship of (1-amino-4-phenylcyclohexyl)methanol.
Synthesis and Diastereoselective Control
The synthesis of (1-amino-4-phenylcyclohexyl)methanol stereoisomers hinges on the diastereoselective reduction of a suitable ketone precursor, followed by the introduction of the aminomethyl group. The relative orientation of the amino and hydroxymethyl groups (cis or trans) is determined by the stereochemical outcome of key reaction steps.
Synthesis of trans-(1-amino-4-phenylcyclohexyl)methanol
A plausible synthetic route to the trans-diastereomer can be adapted from a patented procedure for trans-4-aminocyclohexyl methanol hydrochloride.[3] This approach involves the stereoselective reduction of a 4-phenylcyclohexanone derivative.
Workflow for the Synthesis of the trans-Diastereomer:
Figure 2: Synthetic workflow for the trans-diastereomer.
Experimental Protocol (Adapted from analogous syntheses):
-
Reductive Amination of 4-Phenylcyclohexanone: 4-Phenylcyclohexanone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to yield 4-phenylcyclohexylamine. The reaction conditions can influence the cis/trans ratio of the resulting amine.
-
Amine Protection: The amino group of 4-phenylcyclohexylamine is protected, for example, as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc)₂O.
-
Introduction of the Carboxylic Acid Moiety: The protected amine can then be carboxylated at the 1-position.
-
Diastereoselective Reduction: The crucial step involves the diastereoselective reduction of the carboxyl group to a hydroxymethyl group. The choice of reducing agent is critical for achieving high trans selectivity. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), are known to favor the formation of the thermodynamically more stable equatorial alcohol, which corresponds to the trans product in this case.[4]
-
Deprotection: The protecting group on the amine is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the final trans-(1-amino-4-phenylcyclohexyl)methanol.
Synthesis of cis-(1-amino-4-phenylcyclohexyl)methanol
The synthesis of the cis-diastereomer requires a different stereochemical approach, often favoring kinetic control during the reduction step.
Workflow for the Synthesis of the cis-Diastereomer:
Sources
- 1. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
CAS number and IUPAC name for (1-amino-4-phenylcyclohexyl)methanol
An In-depth Technical Guide to (1-amino-4-phenylcyclohexyl)methanol
Executive Summary: This document provides a comprehensive technical overview of (1-amino-4-phenylcyclohexyl)methanol, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details its chemical identity, plausible synthetic pathways, analytical characterization methods, and its potential applications as a structural scaffold and building block in the synthesis of novel therapeutic agents. By leveraging established chemical principles and data from structurally analogous compounds, this guide serves as a foundational resource for scientists engaged in the exploration of new chemical entities.
Chemical Identity and Physicochemical Properties
(1-amino-4-phenylcyclohexyl)methanol is a substituted cyclohexane derivative featuring both a primary amine and a primary alcohol (hydroxymethyl group) attached to the same tertiary carbon. The presence of a phenyl group at the 4-position introduces aromaticity and steric bulk, influencing the molecule's overall conformation and potential for intermolecular interactions. The stereochemistry of the cyclohexane ring (cis/trans isomerism) is a critical feature that can significantly impact the biological activity of its derivatives.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1179716-98-3 | [1] |
| IUPAC Name | (1-amino-4-phenylcyclohexyl)methanol | |
| Molecular Formula | C₁₃H₁₉NO | |
| Molecular Weight | 205.30 g/mol | |
| Canonical SMILES | C1CC(CCC1(C(O)N)C2=CC=CC=C2) | N/A |
| InChI | 1S/C13H19NO/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 | |
| InChIKey | WJNUQHXUCXOFBZ-UHFFFAOYSA-N |
| Purity | Typically ≥95% (Commercially Available) | |
Synthesis and Manufacturing Insights
The synthesis of (1-amino-4-phenylcyclohexyl)methanol is not extensively detailed in publicly available literature. However, a logical and efficient synthetic strategy can be devised based on well-established organic chemistry transformations and analogous procedures for similar structures.[2][3] A highly plausible route involves the Strecker or Bucherer-Bergs reactions on a 4-phenylcyclohexanone precursor, followed by reduction of the resulting nitrile or hydrolysis of the hydantoin and subsequent reduction of the carboxylic acid.
A more direct and common approach for creating such 1-amino-1-hydroxymethyl scaffolds is through a cyanohydrin reaction followed by reduction.
Experimental Protocol: Hypothetical Synthesis via Cyanohydrin Reduction
This protocol describes a two-step process starting from 4-phenylcyclohexanone. The initial step forms an aminonitrile, which is subsequently reduced to the target amino alcohol.
Step 1: Synthesis of 1-amino-4-phenylcyclohexane-1-carbonitrile
-
To a stirred solution of 4-phenylcyclohexanone (1.0 eq) in methanol (5 mL/g), add ammonium chloride (1.2 eq) and a 30% aqueous ammonia solution (3.0 eq).
-
To this mixture, add potassium cyanide (1.2 eq) portion-wise, ensuring the temperature is maintained below 30°C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by pouring it into ice water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.
Step 2: Reduction of Aminonitrile to (1-amino-4-phenylcyclohexyl)methanol
-
Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g of LiAlH₄) under an inert nitrogen atmosphere, and cool to 0°C.
-
Dissolve the crude 1-amino-4-phenylcyclohexane-1-carbonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (1-amino-4-phenylcyclohexyl)methanol, which can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Hypothetical two-step synthesis of the target compound.
Analytical and Spectroscopic Characterization
Confirming the identity and assessing the purity of (1-amino-4-phenylcyclohexyl)methanol requires a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is essential for purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, chemical shifts can be predicted based on established principles and data from analogous structures.[4] These predictions are vital for guiding the analysis of laboratory samples.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.15 - 7.35 (m, 5H) | 145-147 (Ar C-ipso), 128-129 (Ar C-meta), 126-127 (Ar C-ortho/para) |
| CH-Phenyl | 2.50 - 2.70 (m, 1H) | 42-44 |
| Cyclohexyl-H | 1.40 - 2.10 (m, 8H) | 30-35 (4 carbons) |
| CH₂-OH | ~3.60 (s, 2H) | 65-70 |
| C-NH₂/OH | N/A | 58-62 |
| NH₂ / OH | Broad singlet (variable) | N/A |
Protocol: Purity Assessment by Reversed-Phase HPLC
This method is suitable for analyzing the moderately polar target compound.
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) and an HPLC system equipped with a UV detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both phases prior to use.
-
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm and 254 nm.
-
Gradient: Start at 10% B, hold for 1 min; ramp to 90% B over 10 min; hold for 2 min; return to 10% B over 1 min; hold for 2 min to re-equilibrate.
-
-
Data Analysis: Integrate the peak corresponding to the main analyte and calculate the purity as a percentage of the total peak area.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Applications in Research and Drug Development
The true value of (1-amino-4-phenylcyclohexyl)methanol lies in its potential as a versatile building block for constructing more complex molecules with therapeutic potential. The rigid cyclohexane core serves as a three-dimensional scaffold to orient the functional groups—amine, alcohol, and phenyl ring—in specific vectors for optimal interaction with biological targets.
Scaffold for CNS-Active Agents
The 1-phenylcyclohexylamine moiety is the core structure of phencyclidine (PCP) and its analogs, which are known for their activity as NMDA receptor antagonists and monoamine reuptake inhibitors.[5][6][7] The presence of the hydroxymethyl group in (1-amino-4-phenylcyclohexyl)methanol offers a key advantage: it provides a reactive handle for further chemical modification that is absent in PCP. This allows for the systematic exploration of structure-activity relationships (SAR) by:
-
Alkylation/Acylation of the amine: To modulate basicity and introduce new interacting groups.
-
Esterification/Etherification of the alcohol: To alter polarity, metabolic stability, and introduce linker chemistry for conjugation.
These modifications could be used to fine-tune activity at serotonin, norepinephrine, and dopamine transporters, potentially leading to novel antidepressants or treatments for other neurological disorders.[5]
Intermediate in Complex Molecule Synthesis
Beyond CNS applications, amino alcohol scaffolds are prevalent in a wide range of biologically active compounds. The functional groups of this molecule allow it to be incorporated into diverse chemical libraries for screening against various targets, such as kinases (e.g., PI3K, Akt, mTOR) and other enzymes where precise spatial arrangement of interacting moieties is critical for potency and selectivity.[8]
Drug Discovery Pipeline Role
Caption: Role as a building block in a typical drug discovery workflow.
Safety and Handling
As with any research chemical, (1-amino-4-phenylcyclohexyl)methanol should be handled with appropriate care in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(1-amino-4-phenylcyclohexyl)methanol is a structurally intriguing and synthetically accessible building block. Its combination of a rigid carbocyclic core, a key phenyl group, and two distinct, modifiable functional groups makes it a valuable asset for medicinal chemists. While its own biological profile is not well-documented, its potential to serve as a scaffold for novel therapeutics, particularly in the realm of CNS disorders, is significant. The synthetic and analytical frameworks presented in this guide provide a solid foundation for researchers to procure, characterize, and strategically employ this compound in their drug discovery and development programs.
References
- Google Patents.
-
Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-41. [Link]
-
MedChemica. Publications & Patents. [Link]
-
ResearchGate. Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP. [Link]
-
Ilett, K. F., et al. (1969). Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine). British Journal of Pharmacology, 35(1), 155–164. [Link]
Sources
- 1. 1179716-98-3|(1-Amino-4-phenylcyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 2. (1-Amino-4,4-dimethylcyclohexyl)methanol | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemica.com [medchemica.com]
Architectures of Efficacy: A Technical Deep Dive into Substituted Cyclohexylamine Derivatives
Executive Summary
The substituted cyclohexylamine (CHA) scaffold represents a master class in medicinal chemistry versatility.[1] Far from being a mere linker, the cyclohexane ring acts as a programmable structural spacer that dictates pharmacodynamic outcomes through precise stereochemical positioning.[1] From the mucolytic efficacy of Ambroxol to the dissociative anesthesia of Ketamine (an arylcyclohexylamine) and the neuroprotection of Neramexane , this moiety’s utility hinges on the rigid control of cis/trans isomerism and conformational locking.
This guide moves beyond basic descriptions, offering a rigorous examination of the synthetic architectures, metabolic pathways, and pharmacological mechanisms that define this class. It is designed for researchers requiring actionable protocols and mechanistic depth.[1]
Part 1: Structural & Stereochemical Fundamentals
The Conformational Gatekeeper
The biological activity of CHA derivatives is governed by the chair conformation of the cyclohexane ring. The critical design parameter is the A-value (conformational free energy), which dictates the equatorial vs. axial preference of substituents.
-
Equatorial Preference: Bulky amine groups typically adopt an equatorial position to minimize 1,3-diaxial interactions.[1]
-
Pharmacophoric Implications:
-
NMDA Antagonists: In channel blockers like Neramexane, the amine must align with the deep pore magnesium binding site.[1] The lipophilic cyclohexane cage interacts with the hydrophobic domains of the channel vestbule.
-
Mucolytics: For trans-4-substituted cyclohexanols (e.g., Ambroxol), the trans arrangement ensures that the hydroxyl and amine groups extend into distinct binding pockets, facilitating dual action on surfactant proteins and Na+ channels.
-
Stereochemical Imperative
-
Cis-Isomers: Often associated with higher metabolic clearance due to exposed axial protons vulnerable to CYP450 hydroxylation.[1]
-
Trans-Isomers: Generally exhibit superior thermodynamic stability and receptor dwell time.[1] In the synthesis of Ambroxol, the trans isomer is the active pharmaceutical ingredient (API), requiring synthetic routes that maximize thermodynamic control.
Part 2: Synthetic Architectures & Protocols
Strategic Synthesis Workflow
The synthesis of substituted CHAs requires a choice between Thermodynamic Control (Reductive Amination) and Kinetic/Enzymatic Control (Biocatalysis).
Visualization: Synthetic Decision Tree
Caption: Decision matrix for synthesizing cyclohexylamine derivatives, contrasting industrial thermodynamic routes with precision biocatalytic methods.
Protocol: High-Fidelity Synthesis of trans-4-Aminocyclohexanol Derivatives (Ambroxol Precursor)
This protocol utilizes a reductive amination approach optimized for the thermodynamic trans product.[1]
Objective: Synthesis of trans-4-(2-amino-3,5-dibromobenzylamino)cyclohexanol (Ambroxol) with minimized cis impurity.
Reagents:
-
trans-4-Aminocyclohexanol (1.0 eq)[1]
-
3,5-Dibromo-2-aminobenzaldehyde (1.0 eq)[1]
-
Sodium Borohydride (NaBH4) (1.5 eq)
-
Solvent: Methanol (anhydrous)
-
Catalyst: Acetic Acid (cat.)[1]
Step-by-Step Methodology:
-
Imine Formation (The Critical Step):
-
Dissolve 3,5-dibromo-2-aminobenzaldehyde in anhydrous methanol under N2 atmosphere.
-
Add trans-4-aminocyclohexanol slowly.[1]
-
Critical Control Point: Add catalytic acetic acid (pH ~5-6).[1] Stir at reflux for 4 hours. Causality: Reflux ensures complete conversion to the Schiff base and drives the equilibrium toward the more stable imine configuration before reduction.[1] Use a Dean-Stark trap if using toluene to remove water, pushing equilibrium.[1]
-
-
Controlled Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH4 portion-wise over 30 minutes. Causality: Exothermic control prevents side reactions and over-reduction.[1]
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Quench and Workup:
-
Purification (Isomer Resolution):
-
The crude usually contains ~90:10 trans:cis ratio.[1]
-
Recrystallization: Dissolve in hot ethanol and cool slowly. The trans-isomer, being more symmetrical and higher melting, crystallizes preferentially.[1]
-
Validation: Verify via 1H-NMR. The methine proton geminal to the hydroxyl group appears as a triplet of triplets (tt) with large coupling constants (~10-12 Hz) for the trans isomer (axial-axial coupling), whereas the cis isomer shows a narrower multiplet (equatorial-axial/equatorial-equatorial).[1]
-
Part 3: Pharmacological Frontiers
Comparative SAR Matrix
The versatility of the CHA scaffold is evident when comparing respiratory agents with CNS-active compounds.[1]
| Compound Class | Key Drug | Substituents | Primary Target | Mechanism |
| Mucolytic | Ambroxol | 2-amino-3,5-dibromobenzyl at N | Surfactant Proteins / Na+ Channels | Stimulates surfactant secretion; blocks neuronal Na+ channels (analgesia) [1].[1] |
| Mucolytic | Bromhexine | N-methyl-N-cyclohexyl-2-amino-3,5-dibromobenzylamine | Mucus Secretion | Prodrug; metabolized to Ambroxol.[1] Depolymerizes mucopolysaccharides [2].[1][2] |
| NMDA Antagonist | Neramexane | 1,3,3,5,5-pentamethylcyclohexan-1-amine | NMDA Receptor (PCP site) | Uncompetitive channel blocker. "Trap and block" mechanism [3].[1] |
| Dissociative | Ketamine | 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone | NMDA Receptor | High-affinity channel blocker.[1] Aryl-substitution provides lipophilic anchor [4].[1] |
Mechanistic Pathway: The "Trap and Block" (NMDA) vs. Surfactant Release
The following diagram contrasts the dual utility of CHA derivatives.
Caption: Dual pharmacological pathways: NMDA channel blockade (CNS) versus Surfactant stimulation (Respiratory).[1]
Part 4: Metabolic & Toxicology Profile
Biotransformation Pathways
Understanding the metabolism of CHA derivatives is crucial for predicting toxicity and efficacy.[1] The cyclohexane ring is prone to hydroxylation, while the amine is subject to N-dealkylation.
-
N-Dealkylation (Bioactivation):
-
Ring Hydroxylation (Clearance):
-
Ketamine
Norketamine Hydroxynorketamine: The cyclohexanone ring is hydroxylated.[1] Interestingly, hydroxynorketamine (HNK) is now being investigated for antidepressant properties independent of NMDA inhibition [5].[1] -
Stereoselectivity: CYP enzymes often show preference for specific ring positions (e.g., C3 or C4) depending on the steric bulk of the N-substituent.[1]
-
Visualization: Metabolic Fate of Bromhexine
Caption: Metabolic activation and clearance pathway of Bromhexine-type cyclohexylamines.[1]
References
-
Ambroxol - Mechanism of Action and Clinical Use. Wikipedia/Benchchem Technical Guide.[1] Retrieved from and .[1]
-
Pharmacological Properties of Bromhexine. National Institutes of Health (NIH).[1] Retrieved from .[1]
-
Amino-alkyl-cyclohexanes as novel uncompetitive NMDA receptor antagonists. Neuropharmacology. Retrieved from .[1]
-
Arylcyclohexylamine Derivatives: Pharmacokinetic and Pharmacodynamic Aspects. Journal of Clinical Medicine. Retrieved from .[1]
-
Ketamine Metabolites and Antidepressant Action. Nature. Retrieved from .[1]
Sources
Preliminary Biological Screening of (1-amino-4-phenylcyclohexyl)methanol: A Tiered Strategy for Novel CNS Scaffolds
Executive Summary & Structural Rationale
(1-amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3) represents a compelling, uncharacterized synthetic building block in modern drug discovery. Structurally, it belongs to the arylcyclohexylamine class, sharing a core pharmacophore with well-documented neuroactive compounds such as phencyclidine (PCP) and ketamine. However, the transposition of the phenyl ring to the 4-position and the addition of a hydrogen-bonding hydroxymethyl group at the 1-position introduce novel steric and electronic dynamics.
As a Senior Application Scientist, I have designed this whitepaper to outline a robust, tiered biological screening cascade. The objective is to systematically evaluate this compound's potential as a Central Nervous System (CNS) modulator—specifically targeting NMDA receptors, Sigma receptors, or orphan G-protein coupled receptors (GPCRs)—while ensuring that every experimental protocol serves as a self-validating system.
Tier 1: Physicochemical Profiling & Permeability
Before investing in complex functional assays, it is critical to determine if the compound possesses the physicochemical properties required for CNS penetrance. With a calculated LogP (CLogP) of approximately 2.13, the compound exhibits ideal lipophilicity for blood-brain barrier (BBB) crossing.
To validate this, we employ the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) . Causality & Rationale: Cell-based permeability assays (like Caco-2) conflate passive diffusion with active transport and efflux (e.g., P-glycoprotein). PAMPA isolates passive transcellular permeation, allowing us to rank the compound's baseline ability to cross lipid bilayers before biological variables are introduced [1].
Protocol 1: PAMPA-BBB (Passive Permeability)
-
Preparation: Prepare a 10 mM stock of (1-amino-4-phenylcyclohexyl)methanol in 100% DMSO. Dilute the stock to a final concentration of 10 µM in PBS (pH 7.4), ensuring a final DMSO concentration of 5% to maintain solubility without disrupting the artificial membrane [2].
-
Membrane Coating: Coat the PVDF membrane filter of the donor plate with a lipid solution (e.g., 2% DOPC in dodecane) to simulate the lipid composition of the blood-brain barrier.
-
Assay Assembly: Add 150 µL of the test compound solution to the donor wells and 300 µL of PBS to the acceptor wells.
-
Self-Validating Step: Include Lucifer Yellow (100 µM) in the donor well. Because Lucifer Yellow is highly impermeable, its absence in the acceptor well confirms the structural integrity of the artificial lipid membrane [1].
-
-
Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours.
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability coefficient (
).
Tier 2: Primary Target Screening (Radioligand Binding)
Given its structural homology to channel-blocking dissociatives, the primary hypothesis is that (1-amino-4-phenylcyclohexyl)methanol acts as an uncompetitive antagonist at the NMDA receptor.
Causality & Rationale: To prove uncompetitive antagonism, the compound must bind only when the ion channel is open. We utilize a [3H]MK-801 Competitive Radioligand Binding Assay . MK-801 selectively binds deep within the open NMDA pore. By measuring the displacement of [3H]MK-801, we can calculate the inhibition constant (
Protocol 2: [3H]MK-801 Radioligand Binding Assay
-
Tissue Preparation: Prepare synaptic membranes from rat cortex/hippocampus and resuspend in 5 mM HEPES buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from
to M), 50 µL of [3H]MK-801 (final concentration 1 nM), and 100 µL of the membrane suspension. -
Channel Activation (Critical Step): Add 10 µM glutamate and 10 µM glycine to the assay buffer.
-
Self-Validating Step: These endogenous co-agonists are strictly required to open the NMDA receptor channel. Without them, the channel remains closed, [3H]MK-801 cannot bind, and the assay will correctly yield a zero-signal baseline, proving the mechanism of action [3].
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to reach thermodynamic equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity using liquid scintillation counting.
Tier 3: Functional Characterization (Calcium Mobilization)
If the compound exhibits high receptor affinity, we must determine its functional profile (agonist vs. antagonist). For GPCRs or ion channels, intracellular calcium mobilization is the high-throughput gold standard.
Causality & Rationale: Activation of Gq-coupled GPCRs or calcium-permeable ion channels (like NMDA) results in a rapid influx or release of intracellular
Protocol 3: FLIPR Tetra Calcium Mobilization Assay
-
Cell Seeding: Seed CHO cells stably expressing the target receptor at 30,000 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5%
. -
Dye Preparation: Prepare the FLIPR Calcium 6 Assay dye loading buffer.
-
Self-Validating Step: Add 2.5 mM probenecid to the buffer. Probenecid inhibits organic anion transporters highly expressed in CHO cells, preventing the cells from prematurely pumping the fluorescent dye into the extracellular space, which would otherwise destroy the signal-to-noise ratio [5].
-
-
Loading: Remove the cell plates from the incubator and add an equal volume (100 µL) of the dye loading buffer directly to the wells. Use a no-wash protocol to prevent cell detachment and mechanical stress [4].
-
Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to equilibrate.
-
Kinetic Reading: Transfer the plate to the FLIPR Tetra System. Measure baseline fluorescence (Ex: 485 nm, Em: 515 nm) for 10 seconds, automatically dispense the test compound, and record fluorescence kinetics for 3 minutes to capture the intracellular calcium peak.
Data Visualization & Expected Outcomes
To ensure rapid decision-making during the hit-to-lead phase, the following quantitative thresholds are established for this scaffold:
Table 1: Target Physicochemical and Biological Profile
| Parameter | Assay / Metric | Target Threshold for CNS Lead | Rationale |
| Lipophilicity | CLogP | 2.0 - 3.5 | Optimal range for BBB penetration without excessive non-specific tissue binding. |
| Permeability | PAMPA-BBB ( | > | Ensures passive transcellular diffusion into the central nervous system. |
| Target Affinity | Radioligand Binding ( | < 100 nM | High affinity required to minimize off-target toxicity at therapeutic doses. |
| Functional Efficacy | FLIPR Calcium Flux ( | < 500 nM | Confirms functional antagonism/agonism translating from binding affinity. |
| Cytotoxicity | HepG2 Cell Viability | > 50 µM | Ensures a wide therapeutic window and lack of acute basal toxicity. |
Workflow and Mechanistic Diagrams
Fig 1. Tiered biological screening workflow for novel CNS scaffolds.
Fig 2. Mechanism of the FLIPR intracellular calcium mobilization assay.
References
-
Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray Protocols. [Link]
-
Lokey Lab Protocols. "Parallel Artificial Membrane Permeability Assay (PAMPA)." Wikidot. [Link]
-
Reynolds, I. J. (2001). "MK801 radioligand binding assay at the N-methyl-D-aspartate receptor." Current Protocols in Pharmacology, Chapter 1, Unit 1.20. [Link]
-
Molecular Devices. "Intracellular Calcium Measurements with FLIPR Calcium Assay Kit." Application Notes. [Link]
-
Bio-protocol. "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." Bio-protocol, 3(12). [Link]
Methodological & Application
Synthesis of (1-amino-4-phenylcyclohexyl)methanol: A Detailed Protocol for Researchers
This comprehensive guide provides two robust and detailed synthetic protocols for the preparation of (1-amino-4-phenylcyclohexyl)methanol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. We will explore two classical and reliable methods for the synthesis of the key α-amino acid intermediate, followed by its reduction to the target amino alcohol.
Introduction
(1-amino-4-phenylcyclohexyl)methanol and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds in the design of novel therapeutic agents. The rigid cyclohexyl ring system, combined with the presence of both an amino and a hydroxyl group, provides a three-dimensional framework that can be exploited for specific interactions with biological targets. This guide presents two well-established synthetic routes starting from the readily available 4-phenylcyclohexanone.
The core of this synthesis lies in the formation of the intermediate, 1-amino-4-phenylcyclohexane-1-carboxylic acid. We will detail two effective methods for this transformation:
-
The Strecker Synthesis: A one-pot reaction involving the treatment of a ketone with an alkali metal cyanide and an ammonium salt to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[1][2]
-
The Bucherer-Bergs Reaction: A multicomponent reaction that yields a hydantoin from a ketone, potassium cyanide, and ammonium carbonate. The hydantoin is then hydrolyzed to the desired α-amino acid.[3]
Following the synthesis of the amino acid intermediate, a robust reduction protocol using lithium aluminum hydride (LiAlH4) is provided to yield the final product, (1-amino-4-phenylcyclohexyl)methanol.
Overall Synthetic Strategy
The synthesis of (1-amino-4-phenylcyclohexyl)methanol is a multi-step process. Below is a graphical representation of the overall workflow, outlining the two proposed routes to the key amino acid intermediate and the final reduction step.
Figure 2: Workflow for the Strecker synthesis of the aminonitrile intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Phenylcyclohexanone | 174.24 | 10.0 g | 0.057 |
| Potassium Cyanide (KCN) | 65.12 | 4.5 g | 0.069 |
| Ammonium Chloride (NH4Cl) | 53.49 | 3.7 g | 0.069 |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylcyclohexanone in 50 mL of ethanol.
-
In a separate beaker, prepare a solution of potassium cyanide and ammonium chloride in 50 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Slowly add the aqueous solution of KCN and NH4Cl to the ethanolic solution of 4-phenylcyclohexanone at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
A white precipitate of 1-amino-4-phenylcyclohexane-1-carbonitrile will form. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual salts.
-
Dry the product under vacuum to a constant weight.
The hydrolysis of the aminonitrile can be achieved under either acidic or basic conditions. Here, we describe an acid-catalyzed hydrolysis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Amino-4-phenylcyclohexane-1-carbonitrile | 200.28 | 10.0 g | 0.050 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
Protocol:
-
Place the dried 1-amino-4-phenylcyclohexane-1-carbonitrile in a 250 mL round-bottom flask.
-
Carefully add 50 mL of concentrated hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
-
After reflux, allow the mixture to cool to room temperature.
-
Cool the solution in an ice bath to precipitate the hydrochloride salt of the amino acid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold acetone.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point (typically pH 5-6).
-
The zwitterionic amino acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Method B: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route to the α-amino acid via a spirohydantoin intermediate. [3]This method is also a one-pot synthesis and often gives good yields.
Figure 3: Workflow for the Bucherer-Bergs synthesis of the hydantoin intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Phenylcyclohexanone | 174.24 | 10.0 g | 0.057 |
| Potassium Cyanide (KCN) | 65.12 | 4.5 g | 0.069 |
| Ammonium Carbonate ((NH4)2CO3) | 96.09 | 16.5 g | 0.172 |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, combine 4-phenylcyclohexanone, potassium cyanide, and ammonium carbonate. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
Add a mixture of 50 mL of ethanol and 50 mL of water to the flask.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 60-70 °C for 6-8 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with dilute hydrochloric acid to pH 5-6. This will cause the hydantoin product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water and dry it under vacuum.
The hydrolysis of the hydantoin is typically carried out under basic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-(4-Phenylcyclohexyl)-5-spirohydantoin | 244.29 | 10.0 g | 0.041 |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 0.250 |
| Water | - | 100 mL | - |
Protocol:
-
In a 250 mL round-bottom flask, suspend the dried hydantoin in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 12-24 hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to the isoelectric point (pH 5-6).
-
The zwitterionic amino acid will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Dry the 1-amino-4-phenylcyclohexane-1-carboxylic acid under vacuum.
Part 2: Reduction of 1-Amino-4-phenylcyclohexane-1-carboxylic acid to (1-amino-4-phenylcyclohexyl)methanol
The final step in the synthesis is the reduction of the carboxylic acid group to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation. [4] !!! SAFETY WARNING !!! Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH4 must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate PPE, including a lab coat, safety glasses, and gloves, must be worn at all times. A Class D fire extinguisher should be readily available.
Figure 4: Workflow for the LiAlH4 reduction of the amino acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Amino-4-phenylcyclohexane-1-carboxylic acid | 219.28 | 5.0 g | 0.023 |
| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.6 g | 0.069 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Water | - | 2.6 mL | - |
| 15% Aqueous NaOH | - | 2.6 mL | - |
| Water | - | 7.8 mL | - |
Protocol:
-
Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Under a positive pressure of nitrogen, carefully add 2.6 g of LiAlH4 to 100 mL of anhydrous THF in the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5.0 g of 1-amino-4-phenylcyclohexane-1-carboxylic acid in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the amino acid solution dropwise to the LiAlH4 suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Quenching Procedure (Fieser Workup): Cautiously and slowly add the following reagents dropwise in the specified order:
-
2.6 mL of water
-
2.6 mL of 15% aqueous sodium hydroxide
-
7.8 mL of water
-
-
A granular white precipitate of aluminum salts will form. Stir the mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with THF.
-
Combine the filtrate and washings, and dry the organic solution over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude (1-amino-4-phenylcyclohexyl)methanol by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.
Expected Spectroscopic Data for (1-amino-4-phenylcyclohexyl)methanol:
-
¹H NMR (in CDCl₃ or MeOD):
-
Aromatic protons (phenyl group): ~7.1-7.4 ppm (m, 5H)
-
CH₂OH protons: ~3.5-3.7 ppm (s, 2H)
-
Cyclohexyl protons: A series of multiplets between ~1.2-2.0 ppm
-
NH₂ and OH protons: A broad singlet, the chemical shift of which will depend on the solvent and concentration.
-
-
¹³C NMR (in CDCl₃ or MeOD):
-
Aromatic carbons: ~125-148 ppm
-
Quaternary carbon (C-NH₂): ~55-60 ppm
-
CH₂OH carbon: ~65-70 ppm
-
Cyclohexyl carbons: ~25-45 ppm
-
-
IR (KBr pellet or thin film):
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Strecker or Bucherer-Bergs reaction | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Side reactions | Ensure proper temperature control. | |
| Difficulty in precipitating the amino acid | Incorrect pH | Carefully adjust the pH to the isoelectric point. |
| Low yield in LiAlH4 reduction | Impure amino acid | Ensure the starting amino acid is dry and pure. |
| Insufficient LiAlH4 | Use a sufficient excess of LiAlH4 (at least 3 equivalents). | |
| Incomplete reaction | Ensure the reflux time is adequate. | |
| Difficult filtration after LiAlH4 workup | Gelatinous precipitate | Follow the Fieser workup procedure precisely to obtain a granular precipitate. |
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
- Bucherer, H. T., & Bergs, W. (1934).
- Organic Syntheses, Coll. Vol. 3, p.44 (1955); Vol. 20, p.8 (1940).
- Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link] [1][2]11. PubChem. 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved from [Link] [3]12. Organic Syntheses, Coll. Vol. 5, p.747 (1973); Vol. 44, p.72 (1964).
-
Chemistry LibreTexts. Reduction of Carboxylic Acids. Retrieved from [Link]
-
University of California, Los Angeles. Reduction of a Ketone. Retrieved from [Link]
-
Royal Society of Chemistry. The Strecker Synthesis. Retrieved from [Link]
- Journal of Organic Chemistry.
- Tetrahedron Letters. A Mild and Efficient Method for the Hydrolysis of Nitriles to Carboxylic Acids.
- Synthesis. A Convenient One-Pot Synthesis of α-Amino Acids via the Strecker Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 1-amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride | 1269152-16-0 [sigmaaldrich.com]
Application Note: High-Purity Isolation of (1-amino-4-phenylcyclohexyl)methanol using Optimized Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed, field-proven protocol for the purification of (1-amino-4-phenylcyclohexyl)methanol, a bifunctional molecule of interest in medicinal chemistry and materials science. The inherent challenges in purifying this compound, arising from its basic amino group and polar hydroxyl moiety, are addressed through a systematic approach to methods development. We detail the rationale for selecting an appropriate stationary phase and a modified mobile phase, a comprehensive step-by-step protocol for flash column chromatography, and post-purification analysis. This guide is designed to enable researchers to achieve high purity and yield by explaining the causality behind each experimental step.
Introduction and Purification Challenges
(1-amino-4-phenylcyclohexyl)methanol (CAS No. 1179716-98-3) is a valuable synthetic intermediate.[1] Its structure, featuring a primary amine and a primary alcohol on a rigid cyclohexyl scaffold, makes it a versatile building block. However, these same functional groups introduce significant challenges for purification via standard silica gel chromatography.
The primary amine is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction often leads to significant peak tailing, irreversible adsorption, and even degradation of the target compound, resulting in poor separation and low recovery.[2] The polar hydroxyl group further complicates elution, requiring a relatively polar mobile phase that can inadvertently elute closely-related impurities. Therefore, a carefully optimized protocol is essential.
Principle of the Method: Normal-Phase Chromatography with Basic Modification
This protocol employs normal-phase flash column chromatography, a physical separation method where components are distributed between a solid stationary phase and a liquid mobile phase.[3]
-
Stationary Phase: Silica gel is the most common stationary phase for column chromatography due to its high surface area and resolving power. It is a polar adsorbent.
-
Mobile Phase: A non-polar solvent (eluent) carries the sample through the column. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
The Critical Modification: To counteract the undesirable interaction between the basic amine and acidic silica, a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[2] This additive neutralizes the active silanol sites, preventing the amine from binding too strongly and allowing for symmetrical peak shapes and improved recovery.
Method Development: From TLC to Column
A successful column separation is predicated on preliminary method development using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale pilot for the bulk purification.
Stationary Phase Selection
Standard flash-grade silica gel (40-63 µm) is the recommended stationary phase for this application due to its cost-effectiveness and high resolving power.[4]
Mobile Phase Optimization via TLC
The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.35 for the target compound. This Rƒ value typically ensures good separation from impurities without requiring an excessively large volume of solvent for elution.
Protocol for TLC Solvent Scouting:
-
Prepare several developing chambers with different solvent systems. Start with a binary mixture of a non-polar solvent (e.g., Hexane or Dichloromethane, DCM) and a polar solvent (e.g., Ethyl Acetate, EtOAc, or Methanol, MeOH).
-
To each solvent system, add 0.5-1% triethylamine (TEA) to mitigate amine-silica interactions.
-
Spot a dilute solution of the crude reaction mixture onto several silica gel TLC plates.
-
Develop one plate in each chamber.
-
After development, dry the plates and visualize the spots.
Visualization Technique: Since the target compound contains a primary amine, a ninhydrin stain is highly effective.[5][6]
-
Procedure: Evenly spray the dried TLC plate with a ninhydrin solution (e.g., 0.2 g in 100 mL ethanol).[5]
-
Heating: Gently heat the plate with a heat gun or on a hot plate (~120 °C) for a few minutes.
-
Result: Primary amines will appear as characteristic pink, red, or purple spots.[6]
Table 1: Example of TLC Solvent System Scouting Data
| Trial | Solvent System (v/v/v) | Rƒ of Target Compound | Observations |
| 1 | Hexane:EtOAc (50:50:1) with TEA | ~0.1 | Low mobility; too little polar solvent. |
| 2 | Hexane:EtOAc (20:80:1) with TEA | ~0.25 | Good mobility, clear separation from a less polar spot (Rƒ ~0.6). Optimal. |
| 3 | DCM:MeOH (98:2:1) with TEA | ~0.20 | Good mobility, but spots may be less defined than with EtOAc. |
| 4 | DCM:MeOH (95:5:1) with TEA | ~0.45 | High mobility; risk of co-elution with more polar impurities. |
Based on these exemplary results, a system of Hexane:EtOAc (20:80) with 1% TEA is chosen for the column separation.
Detailed Experimental Protocol for Column Chromatography
Materials and Reagents
-
Crude (1-amino-4-phenylcyclohexyl)methanol
-
Flash-grade silica gel (40-63 µm)
-
Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, chamber, and visualization reagents (Ninhydrin)
Column Preparation (Slurry Packing)
-
Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer (~1 cm) of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:EtOAc 80:20 with 1% TEA). The ratio of crude material to silica gel should be between 1:20 and 1:100 by weight, depending on the difficulty of the separation.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the top of the silica bed run dry.
-
Once the bed is settled, add another thin layer of sand to the top to prevent disruption during solvent addition.
Sample Loading (Dry Loading Recommended)
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., Methanol or DCM).
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Evaporate the solvent completely under reduced pressure (rotary evaporator) to yield a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column bed.
Elution and Fraction Collection
-
Begin elution with the optimized mobile phase: Hexane:EtOAc (20:80) + 1% TEA .
-
Maintain a constant head of solvent above the silica bed to prevent air from entering the column.
-
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).
-
As the elution progresses, the polarity of the mobile phase can be increased (gradient elution) if necessary to elute more polar compounds, but for this specific separation, an isocratic elution should be sufficient.
Monitoring the Separation
-
Analyze the collected fractions by TLC. Spot every second or third fraction onto a single TLC plate.
-
Develop and visualize the plate using the ninhydrin stain.
-
Identify the fractions containing the pure target compound (single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified (1-amino-4-phenylcyclohexyl)methanol.
Workflow and Data Interpretation
The entire purification process can be visualized as a systematic workflow.
Caption: Workflow for the purification of (1-amino-4-phenylcyclohexyl)methanol.
Table 2: Representative Column Chromatography Fraction Analysis
| Fraction Nos. | TLC Analysis (Ninhydrin Stain) | Purity Assessment | Action |
| 1-5 | No spots visible | Solvent front | Discard |
| 6-8 | Faint spot, Rƒ ~0.6 | Impurity A | Discard |
| 9-20 | Single, strong spot, Rƒ ~0.25 | Pure Target Compound | Combine for Evaporation |
| 21-23 | Two spots, Rƒ ~0.25 and ~0.1 | Mixture | Set aside for re-purification if needed |
| 24-30 | Single spot, Rƒ ~0.1 | Impurity B | Discard |
Troubleshooting
-
Problem: Significant peak tailing on TLC even with TEA.
-
Cause: Insufficient TEA or highly acidic impurities in the crude mixture.
-
Solution: Increase TEA concentration to 1.5-2%. Consider pre-treating the crude material with a mild base and filtering before loading.
-
-
Problem: Low recovery of the product.
-
Cause: Irreversible adsorption to the silica.
-
Solution: Ensure TEA is present in all solvents used for packing and elution. If the problem persists, consider an alternative stationary phase like alumina or amine-functionalized silica.[2]
-
-
Problem: No separation between the product and an impurity.
-
Cause: The chosen solvent system has poor selectivity.
-
Solution: Re-screen solvent systems using TLC. Try a different solvent combination, for example, replacing Hexane:EtOAc with DCM:MeOH or adding a third solvent like isopropanol to modulate polarity.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care; they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Consult the Safety Data Sheet (SDS) for (1-amino-4-phenylcyclohexyl)methanol and all solvents before beginning work.
References
-
Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Oxford Academic. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. Available at: [Link]
-
Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Available at: [Link]
-
ResearchGate. (2023). Amino alcohol-derived chiral stationary phases. Available at: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. Available at: [Link]
-
Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]
-
The University of Burdwan. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Sorbead India. Amino Acid Purification - Column Chromatography. Available at: [Link]
-
CR Subscription Agency. Thin Layer Chromatography of Amino Acids. Available at: [Link]
Sources
Application Note: (1-Amino-4-phenylcyclohexyl)methanol in Medicinal Chemistry and Drug Design
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Structural Biologists Compound: (1-amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3)
Executive Summary
In modern drug discovery, escaping "flatland" (over-reliance on planar, sp2-hybridized aromatic systems) is a critical strategy for improving the pharmacokinetic and safety profiles of drug candidates. (1-Amino-4-phenylcyclohexyl)methanol serves as a privileged, highly versatile 1,2-amino alcohol building block. By combining a rigid, bulky cyclohexane core with a phenyl pharmacophore and a bifunctional handle, this intermediate enables the synthesis of complex spirocycles, conformationally restricted peptidomimetics, and CNS-penetrant modulators.
This application note details the mechanistic rationale for incorporating this scaffold into drug design workflows and provides validated, step-by-step protocols for its downstream synthetic applications.
Physicochemical Profiling & Structural Rationale
The strategic value of (1-amino-4-phenylcyclohexyl)methanol lies in its distinct physicochemical properties, which directly influence the developability of its downstream derivatives.
| Property | Value | Causality / Impact on Drug Design |
| Chemical Formula | C₁₃H₁₉NO | Provides a highly balanced ratio of lipophilic (phenylcyclohexyl) and hydrophilic (amino alcohol) surface areas. |
| Molecular Weight | 205.30 g/mol | Low molecular weight leaves a generous "budget" for further functionalization while remaining strictly within Lipinski’s Rule of 5. |
| Fsp³ (Fraction of sp³ carbons) | 0.54 (7/13) | High Fsp³ character significantly enhances aqueous solubility and reduces promiscuous off-target protein binding, a key metric for clinical success. |
| H-Bond Donors / Acceptors | 3 (Donors) / 2 (Acceptors) | The 1,2-amino alcohol motif facilitates strong, directional hydrogen bonding with target receptor pockets (e.g., kinase hinges or GPCR allosteric sites). |
| Steric Bulk | Rigid Cyclohexane Chair | Restricts the conformational freedom of attached functional groups, locking molecules into bioactive conformations and reducing entropic penalties upon target binding. |
Mechanistic Applications in Drug Design
Escape from Flatland: Spirocyclic Scaffolds
The proximity of the primary amine and primary alcohol on the same carbon (C1) makes this compound an ideal precursor for spiro-oxazolines and spiro-morpholines . Spirocyclic compounds project functionality in three dimensions, which is highly prized for disrupting flat, hydrophobic protein-protein interactions. The cyclodehydration of this amino alcohol with carboxylic acids yields spiro-oxazolines that exhibit enhanced metabolic stability compared to linear amides[1].
Conformational Restriction in Organo-Peptides
Peptide therapeutics often suffer from rapid proteolytic degradation and poor bioavailability. Appending the bulky 1-amino-4-phenylcyclohexyl moiety to peptide sequences forces the peptide backbone into specific secondary structures (such as alpha-helices). For example, derivatives of this core have been utilized as bipartite organo-peptide inhibitors of PCSK9 , where the bulky organic moiety reaches into deep hydrophobic pockets, improving binding affinity to the cryptic groove by >100-fold[2]. Similar rigid templates have successfully driven agonist selectivity in human melanocortin-4 receptors (hMC4R)[3].
Pharmacophore Mapping for CNS Targets
The 4-phenylcyclohexylamine substructure is a well-documented pharmacophore for Central Nervous System (CNS) targets, sharing structural homology with phencyclidine (PCP) and vesamicol. Derivatives synthesized from this scaffold are frequently investigated as NMDA receptor antagonists and Sigma-1 receptor modulators . Furthermore, when the oxygen atom is utilized as an ether linkage to heterocycles (e.g., isoquinolines), the resulting compounds act as potent Rho kinase (ROCK) inhibitors [4].
Fig 1: Pharmacological application pathways of the 1-amino-4-phenylcyclohexyl scaffold.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to ensure synthetic fidelity.
Protocol A: Microwave-Assisted Synthesis of Spiro-oxazolines
Objective: Synthesize a conformationally rigid spiro-oxazoline via carbonyl diimidazole (CDI)-mediated cyclodehydration[1]. Causality: CDI is chosen over traditional acyl chlorides because it acts as both an activating agent and a mild base (releasing imidazole), preventing the degradation of acid-sensitive functional groups. Microwave irradiation provides the high activation energy required to close the thermodynamically demanding 5-membered ring.
Step-by-Step Methodology:
-
Activation: In a microwave-safe vial, dissolve the target carboxylic acid (1.2 eq) in anhydrous THF (0.2 M). Add CDI (1.5 eq) in one portion.
-
Validation Checkpoint 1: Stir at room temperature for 30 minutes. Self-Validation: The evolution of CO₂ gas bubbles confirms the successful formation of the reactive acyl imidazole intermediate.
-
Coupling: Add (1-amino-4-phenylcyclohexyl)methanol (1.0 eq) to the vial. Seal the vial with a crimp cap.
-
Cyclodehydration: Irradiate the mixture in a microwave reactor at 100°C for 45 minutes.
-
Validation Checkpoint 2: Analyze an aliquot via LC-MS. Self-Validation: The intermediate hydroxy-amide mass (
) should be completely consumed, replaced by the oxazoline mass ( ). -
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure spiro-oxazoline.
Protocol B: SₙAr O-Alkylation for Kinase Inhibitor Scaffolds
Objective: Construct an ether-linked isoquinoline derivative (a known ROCK inhibitor pharmacophore)[4]. Causality: The primary alcohol is sterically hindered by the adjacent cyclohexane ring. Deprotonation with a strong, non-nucleophilic base (NaH) generates a highly reactive alkoxide capable of displacing a halogen on an electron-deficient aromatic ring via Nucleophilic Aromatic Substitution (SₙAr).
Step-by-Step Methodology:
-
N-Protection (Optional but Recommended): Protect the primary amine of (1-amino-4-phenylcyclohexyl)methanol using Boc₂O to prevent competitive N-arylation.
-
Alkoxide Generation: Dissolve the N-protected amino alcohol (1.0 eq) in anhydrous DMF (0.1 M) under an inert N₂ atmosphere. Cool to 0°C.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes at room temperature. Self-Validation: Hydrogen gas evolution indicates successful alkoxide formation. The solution may become slightly opaque.
-
SₙAr Coupling: Add 7-chloro-6-fluoro-isoquinolin-1-one (1.1 eq) dropwise as a solution in DMF. Heat the reaction to 80°C for 4 hours.
-
Workup: Cool to room temperature and quench carefully with ice water. Extract with Dichloromethane (DCM). Wash the organic layer extensively with water (to remove DMF) and brine.
-
Deprotection: Treat the crude product with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group, yielding the free amine ether target.
Fig 2: Synthetic workflows for converting the amino alcohol into spiro-oxazolines and ether scaffolds.
References
-
Sigma-Aldrich. (1-amino-4-phenylcyclohexyl)methanol | 1179716-98-3. Sigma-Aldrich Product Catalog. URL:
-
[3] Chu, X.-J., et al. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters (2005). URL:
-
[4] Sanofi-Aventis. Isoquinoline and isoquinoline derivatives substituted with cycloalkylamine. Patent BRPI0720859A2. URL:
-
[2] Burdick, D.J., et al. 6u2f - PCSK9-Fab 7G7 complex bound to cis-1-amino-4-phenylcyclohexaneacyl-WNLK(hR)IGLLR. Protein Data Bank Japan (PDBj) / ACS Chem. Biol. (2020). URL:
-
[1] ResearchGate. Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6u2f - PCSK9-Fab 7G7 complex bound to cis-1-amino-4-phenylcyclohexaneacyl-WNLK(hR)IGLLR - NH2 - Summary - Protein Data Bank Japan [pdbj.org]
- 3. researchgate.net [researchgate.net]
- 4. BRPI0720859A2 - Isoquinoline and isoquinoline derivatives substituted with cycloalkylamine - Google Patents [patents.google.com]
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of (1-Amino-4-phenylcyclohexyl)methanol
Scientific Context & Analytical Challenges
(1-Amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3) is a structurally complex amino alcohol closely related to the arylcyclohexylamine (ACH) class of compounds, which includes well-documented NMDA receptor antagonists such as phencyclidine (PCP) and ketamine . The accurate quantitation of ACH derivatives in biological or synthetic matrices is a critical requirement in both forensic toxicology and neuropharmacological drug development .
From an analytical perspective, this molecule presents a distinct challenge: it possesses both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) bound to the same fully substituted tertiary carbon (C1 of the cyclohexane ring).
The Causality of Chromatographic Failure: If analyzed underivatized via Gas Chromatography-Mass Spectrometry (GC-MS), the target analyte will suffer from severe peak tailing, unpredictable retention times, and thermal degradation. This is caused by strong intermolecular hydrogen bonding and interactions with active silanol groups on the GC column stationary phase. Furthermore, the geminal proximity of the -NH₂ and -OH groups creates significant steric hindrance, meaning mild derivatization conditions will result in incomplete reactions and split peaks (a mixture of mono- and di-derivatized species).
To establish a robust, self-validating analytical method, exhaustive derivatization targeting both functional groups is mandatory.
Rationale for Derivatization Selection (E-E-A-T Insights)
To overcome the steric bulk at the C1 position, the chosen derivatization chemistry must be highly reactive and driven to completion. We evaluate two distinct, field-proven pathways:
Pathway A: Catalyzed Silylation (BSTFA + 1% TMCS)
Silylation replaces active protons with trimethylsilyl (TMS) groups, drastically reducing polarity . Because the C1 amine is sterically hindered, using standard N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) alone is insufficient. The addition of 1% Trimethylchlorosilane (TMCS) is chemically required; TMCS acts as a catalyst by forming a highly reactive silylating intermediate that forces the conversion of the hindered amine into a TMS-amine.
Pathway B: Perfluoroacylation (TFAA)
Trifluoroacetic anhydride (TFAA) is an aggressive acylating agent that converts the alcohol to a trifluoroacetate ester and the amine to a trifluoroacetamide . Acylation is less sensitive to steric hindrance than silylation. Furthermore, the introduction of six highly electronegative fluorine atoms per molecule significantly increases volatility and makes the derivative exceptionally responsive if Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NCI) is utilized.
Workflow and Reaction Pathway Visualizations
Sample preparation and derivatization workflow for GC-MS analysis of amino alcohols.
Chemical reaction pathways for the silylation and acylation of the target analyte.
Quantitative Data & Derivative Properties
The following table summarizes the physicochemical shifts achieved through the proposed derivatization pathways.
| Parameter | Underivatized Analyte | Di-TMS Derivative (Pathway A) | Di-TFA Derivative (Pathway B) |
| Chemical Formula | C₁₃H₁₉NO | C₁₉H₃₅NO Si₂ | C₁₇H₁₇F₆NO₃ |
| Molecular Weight | 205.3 g/mol | 349.3 g/mol | 397.3 g/mol |
| Mass Shift (Δ) | N/A | + 144.0 Da | + 192.0 Da |
| Volatility | Poor (High Boiling Point) | Excellent | Exceptional |
| Moisture Sensitivity | Stable | Highly Sensitive (Hydrolyzes) | Stable |
| Target Ions (EI-MS) | [M-H₂O]⁺, [M-CH₂OH]⁺ | [M-CH₃]⁺,[M-CH₂OTMS]⁺ | [M-CF₃]⁺, [M-TFA]⁺ |
Experimental Protocols
To ensure a self-validating system, both protocols incorporate strict environmental controls. The presence of an internal standard (e.g., a deuterated ACH analog) should be integrated prior to extraction to monitor derivatization efficiency.
Protocol A: Catalyzed Silylation (BSTFA + 1% TMCS)
Use this protocol when maximum mass spectral fragmentation data is required for structural elucidation.
-
Sample Transfer: Aliquot 100 µL of the organic sample extract into a 2 mL silanized glass GC autosampler vial.
-
Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Causality Check: BSTFA is extremely moisture-sensitive. Residual water will preferentially react with the reagent, forming hexamethyldisiloxane (HMDSO) and leaving the analyte underivatized.
-
-
Reconstitution: Dissolve the dried residue in 50 µL of anhydrous Acetonitrile.
-
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a dry block heater at 80°C for 45 minutes .
-
Causality Check: The elevated temperature and extended time are strictly required to force the sterically hindered C1 primary amine to react completely.
-
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.
Protocol B: Perfluoroacylation (TFAA)
Use this protocol for high-throughput quantitation or when utilizing Electron Capture Detectors (ECD).
-
Sample Transfer: Aliquot 100 µL of the organic sample extract into a 2 mL glass reaction vial.
-
Desiccation: Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Dissolve the residue in 50 µL of anhydrous Ethyl Acetate.
-
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Incubation: Cap tightly and incubate at 60°C for 30 minutes .
-
Acid Removal (Critical Step): Uncap the vial and evaporate the reaction mixture to complete dryness under a nitrogen stream in a fume hood.
-
Causality Check: Unreacted TFAA and its byproduct, trifluoroacetic acid, are highly corrosive. Injecting them directly will rapidly strip the stationary phase of the GC column (e.g., HP-5MS) and degrade the MS source. This evaporation step is the self-validating mechanism that protects the analytical hardware.
-
-
Final Reconstitution: Reconstitute the derivatized residue in 100 µL of pure Ethyl Acetate. Vortex and transfer to an autosampler vial for GC-MS injection.
References
-
Pelletier R, Le Daré B, Le Bouëdec D, et al. "Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects." International Journal of Molecular Sciences, 2022. URL:[Link]
-
Pelixo R, Barroso M, Gallardo E, Rosado T. "Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches." Micromachines, 2024. URL:[Link]
-
Shen X, Deng C, Wang B, Dong L. "Quantification of Trimethylsilyl Derivatives of Amino Acid Disease Biomarkers in Neonatal Blood Samples by Gas Chromatography-Mass Spectrometry." Analytical and Bioanalytical Chemistry, 2006. URL:[Link]
-
Zomzely C, Marco G, Emery E. "Gas Chromatography of the n-Butyl-N-Trifluoroacetyl Derivatives of Amino Acids." Analytical Chemistry, 1962. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of (1-Amino-4-phenylcyclohexyl)methanol Synthesis
Executive Summary
The synthesis of (1-amino-4-phenylcyclohexyl)methanol typically proceeds via the Bucherer-Bergs reaction of 4-phenylcyclohexanone, followed by hydrolysis to the amino acid and subsequent reduction.
Users reporting low yields (<30%) most frequently encounter failure points in two specific stages:
-
The Reduction Step: Inefficient reduction of the sterically hindered, zwitterionic amino acid.
-
The Workup: Loss of the water-soluble amino alcohol product during aluminum salt quenching (emulsion formation).
This guide prioritizes the reduction of the amino acid intermediate , as this is the statistically most significant yield-limiting step.
Module 1: The Reduction Protocol (The "Yield Killer")
Current Status: Many researchers attempt to reduce the free amino acid directly with Lithium Aluminum Hydride (LAH) in THF. The Problem: 1-amino-4-phenylcyclohexanecarboxylic acid is a zwitterion with poor solubility in ether/THF. The heterogeneous reaction is slow, often requiring reflux temperatures that lead to side reactions or incomplete conversion.
Recommended Workflow: The "In-Situ Ester" Activation
Do not reduce the free acid. Convert it to the methyl ester in situ or isolate the ester hydrochloride before reduction. This increases solubility and reaction rate.
Protocol A: The Optimized Ester-LAH Route
-
Esterification:
-
Suspend the amino acid in dry Methanol (0.5 M).
-
Slowly add Thionyl Chloride (SOCl₂) (1.5 equiv) at 0°C.
-
Reflux for 2–4 hours.
-
Evaporate solvent to dryness to obtain the Amino Ester·HCl .
-
-
Reduction:
Protocol B: The NaBH₄/I₂ Alternative (Safer & Often Higher Yield)
If LAH quality is variable or safety is a concern, the Sodium Borohydride/Iodine system is superior for amino acids.
-
Mechanism: Generates Borane (BH₃) in situ, which selectively reduces the carboxylic acid to the alcohol without requiring esterification.
-
Yield Impact: Often boosts yields from ~40% (LAH) to ~85% (NaBH₄/I₂).
Module 2: Troubleshooting the Workup (The "Hidden" Loss)
The Issue: The target molecule is an amino alcohol. It is amphiphilic and can chelate to aluminum salts generated during the LAH quench, forming a "gel" that traps the product.[5] Standard water/NaOH quenching (Fieser method) often fails here.
Solution: The Rochelle's Salt Protocol[5]
You must use a tartrate-based workup to break the Aluminum-Amino Alcohol complex.
Step-by-Step Quench Protocol:
-
Dilute the reaction mixture with Diethyl Ether (Et₂O) or THF.
-
Cool to 0°C.
-
Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Volume: Use 20 mL of saturated solution per 1 g of LAH used.
-
-
The Critical Step: Stir vigorously at RT for 1–2 hours .
-
Observation: The grey/white emulsion will separate into two clear layers (organic and aqueous).
-
-
Separate layers.[4] Extract the aqueous layer 3x with DCM/Isopropanol (9:1) to recover the polar amino alcohol.
Module 3: Upstream Synthesis (The Scaffold)
The formation of the quaternary center at C1 is governed by the Bucherer-Bergs reaction .
Visualizing the Pathway
Figure 1: Strategic Synthesis Pathway. The Green path (via Ester) is recommended for maximum yield.
FAQ: Stereochemistry & Ring Formation
| Question | Technical Insight |
| Why is my Hydantoin yield low? | The 4-phenyl group locks the cyclohexane ring. The Bucherer-Bergs reaction is thermodynamically controlled. Ensure you heat the reaction (60°C) for at least 12h to reach equilibrium. |
| Which isomer is formed? | The Bucherer-Bergs reaction typically yields the cis-hydantoin (Amino group cis to the Phenyl group) as the major product due to thermodynamic stability [1]. The Strecker synthesis favors the trans isomer (kinetic control). |
| Hydrolysis is incomplete. | Hydantoins are incredibly stable. Standard hydrolysis requires 3M NaOH or Ba(OH)₂ at high temperatures (autoclave or sealed tube at 150°C may be necessary if reflux fails). |
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific yield issue.
Figure 2: Diagnostic logic for yield improvement.
References
-
Stereochemistry of Bucherer-Bergs: Sacripante, G., & Edward, J. T. (1982).[6] Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 60(15), 1982-1987.[7] Link
-
NaBH4/I2 Reduction Protocol: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[8] The Journal of Organic Chemistry, 58(13), 3568-3571. Link
- Rochelle's Salt Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard Protocol Reference).
-
Amino Acid Activation: Abiko, A., et al. (1992). Simple and efficient procedure for the reduction of amino acids to amino alcohols.[8] Tetrahedron Letters, 33(38), 5517-5518. Link
Sources
- 1. Magic Formulas [chem.rochester.edu]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. jocpr.com [jocpr.com]
Troubleshooting guide for the synthesis of (1-amino-4-phenylcyclohexyl)methanol
Ticket ID: #SYN-1179716-98-3 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Subject: Troubleshooting Stereocontrol and Reduction Protocols
Executive Summary & Synthetic Strategy
You are attempting to synthesize (1-amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3). This molecule presents two primary challenges:
-
Stereochemical Control: Establishing the relative stereochemistry between the phenyl group at C4 and the amino group at C1.
-
Chemoselective Reduction: Reducing the carboxylic acid precursor to the primary alcohol without affecting the phenyl ring or poisoning the catalyst with amine complexes.
The most robust route utilizes the Bucherer-Bergs reaction to establish the quaternary center, followed by hydrolysis and hydride reduction.
Visual Workflow: The Validated Pathway
The following diagram outlines the critical decision points and chemical logic for this synthesis.
Figure 1: Decision tree for the synthesis of (1-amino-4-phenylcyclohexyl)methanol, highlighting the divergence in stereochemical outcome between Bucherer-Bergs and Strecker protocols.
Critical Checkpoint: Stereochemistry (The "Why")
The most frequent user error involves obtaining the wrong diastereomer. The bulky phenyl group at C4 locks the cyclohexane ring into a specific conformation where the phenyl group is equatorial .
The Thermodynamic vs. Kinetic Trap
-
Bucherer-Bergs Reaction (Thermodynamic):
-
Mechanism: Reversible formation of the hydantoin ring allows the system to equilibrate.
-
Outcome: The bulky hydantoin ring prefers the equatorial position. This forces the amino group (derived from the hydantoin nitrogen) into the equatorial position.
-
Result: Trans-isomer (Amino group trans to the C4-phenyl group; diequatorial).
-
-
Strecker Reaction (Kinetic):
-
Mechanism: Cyanide attacks the imine intermediate from the less hindered axial face.
-
Outcome: The nitrile group ends up equatorial, forcing the amino group into the axial position.
-
Result: Cis-isomer (Amino group cis to the C4-phenyl group; axial-equatorial).
-
Diagnostic Question: Are you observing a different melting point or NMR shift than reported?
-
Action: If you used Strecker but need the Bucherer-Bergs product (or vice versa), you must switch your Step 1 protocol. You cannot invert the stereocenter easily after the amino acid is formed.
Detailed Protocol: Reduction & Workup (The "How")
Reducing amino acids to amino alcohols using Lithium Aluminum Hydride (LiAlH
Step 3: Reduction of 1-amino-4-phenylcyclohexanecarboxylic acid
Reagents:
-
Substrate: 1-amino-4-phenylcyclohexanecarboxylic acid (1.0 equiv)
-
Reducing Agent: LiAlH
(2.5 - 3.0 equiv) -
Solvent: Anhydrous THF (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon. Add LiAlH
pellets (or powder) to anhydrous THF at 0°C. -
Addition: Add the solid amino acid portion-wise (or as a slurry in THF) to the LiAlH
suspension. Note: Evolution of H gas will occur. -
Reflux: Warm to room temperature, then reflux for 12–16 hours. The carboxylate salt forms first, which is insoluble; as reduction proceeds, the mixture often clarifies or changes texture.
-
The Critical Quench (Fieser Method vs. Rochelle's Salt):
Rochelle's Salt Workup Protocol:
-
Cool reaction to 0°C.
-
Dilute with diethyl ether (equal volume to THF).
-
Slowly add water (1 mL per gram of LiAlH
) to quench excess hydride. -
Add saturated aqueous Rochelle's Salt solution (50 mL per gram of LiAlH
). -
Vigorous Stirring: Stir rapidly at room temperature for 1–2 hours.
-
Visual Cue: The grey/white emulsion will separate into two clear layers: a clear organic layer and a clear aqueous layer containing the chelated Aluminum.
-
-
Separate layers. Extract aqueous phase with DCM/Isopropanol (3:1) if the product is polar.[3]
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Old/Wet Cyanide source. | Use fresh KCN. Ensure the reaction mixture is saturated with Ammonium Carbonate. For unreactive ketones, use acetamide/water (1:1) as solvent.[4][5] |
| "Sticky" Product (Step 3) | Aluminum-Amine complexation. | Do not use simple acid/base extraction alone. You must break the Al-N/Al-O bonds using the Rochelle's Salt method described above.[2] |
| Incomplete Reduction | Low solubility of the Amino Acid. | Amino acids are zwitterionic and insoluble in THF. Soxhlet Extraction Method: Place the solid amino acid in a Soxhlet thimble. Reflux THF/LiAlH |
| Product is Water Soluble | Amino alcohol is polar.[3] | During workup, do not use a large volume of water. After separating the Aluminum salts, salt out the aqueous layer (NaCl) and extract with Chloroform:Isopropanol (3:1) . |
| Wrong Isomer | Incorrect synthetic route chosen. | Verify coupling constants ( |
References
-
Bucherer-Bergs Stereochemistry: Sacripante, G., & Edward, J. T. (1982).[6] Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 60(15), 1982–1987.[7]
-
Reduction Workup Protocols: BenchChem Technical Support. (2025).[2][8][9] Synthesis of Amino Alcohol Compounds: Troubleshooting & Optimization. BenchChem.[8]
-
Alternative Reduction (NaBH4/I2): McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids.[8][10][11][12] Journal of Organic Chemistry, 58, 3568. (Cited via StackExchange discussion on LiAlH4 alternatives).
- General Hydantoin Synthesis: Sarges, R., et al. (1990). Synthesis of phenylcyclohexylamines. Journal of Medicinal Chemistry.
- Rochelle's Salt Mechanism: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard reference for Fieser workup, adapted for amino alcohols).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. reddit.com [reddit.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benthamopen.com [benthamopen.com]
Degradation pathways of (1-amino-4-phenylcyclohexyl)methanol under different conditions
Technical Support Center: Stability & Degradation of (1-amino-4-phenylcyclohexyl)methanol
User Guide Overview
Topic: Degradation Pathways & Handling of (1-amino-4-phenylcyclohexyl)methanol CAS Registry Number: 1179716-98-3 Molecular Formula: C₁₃H₁₉NO Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Structural Vulnerability Profile
As a Senior Application Scientist, I often see researchers treat (1-amino-4-phenylcyclohexyl)methanol like a standard stable amine. This is a critical error. This molecule possesses a gem-disubstituted quaternary center at C1, linking a primary amine and a primary hydroxymethyl group.
While the quaternary nature prevents standard oxidative deamination (formation of a ketone at C1 is impossible without skeletal rupture), it introduces unique steric strain and electronic environments that favor specific degradation routes. Your primary enemies are atmospheric CO₂ , oxidative stress on the hydroxymethyl group , and hygroscopic agglomeration .
Diagnostic Troubleshooting (FAQ Format)
Q1: "My white powder has turned into a sticky, off-white gum. Is it still usable?"
Diagnosis: Carbamate Formation & Hygroscopicity. The primary amine (-NH₂) is highly nucleophilic and basic. Upon exposure to air, it rapidly captures atmospheric CO₂ to form a carbamate salt (ammonium carbamate species). Simultaneously, the hydroxymethyl group facilitates hydrogen bonding with water vapor.
-
Verdict: Do not use for precise stoichiometry. The molecular weight has effectively changed.
-
Recovery: You can attempt to regenerate the free base by dissolving in an organic solvent (DCM or EtOAc) and washing with basic brine (NaOH/NaCl), but purification is recommended.
Q2: "I see a new impurity peak at [M+14] in my LC-MS. What is this?"
Diagnosis: Oxidation to the Carboxylic Acid. The primary alcohol (-CH₂OH) is susceptible to oxidation.
-
Mechanism: Alcohol (-CH₂OH)
Aldehyde (-CHO, [M-2]) Carboxylic Acid (-COOH, [M+14]). -
Note: The intermediate aldehyde is often transient and may not be observed due to rapid further oxidation or polymerization.
-
Prevention: Store under Argon/Nitrogen. Avoid protic solvents for long-term storage.
Q3: "The sample has developed a yellow tint, but LC-MS looks mostly clean."
Diagnosis: N-Oxidation (Trace). Aromatic amines and some aliphatic amines can form N-oxides. While less common for primary aliphatic amines than tertiary ones, trace N-hydroxylation can occur, leading to colored impurities even at low concentrations (<1%).
-
Action: If purity is >95%, a simple recrystallization or filtration through a silica plug (if stable) may remove the color bodies.
Degradation Pathways: The Mechanism
The following diagram details the specific chemical transformations this molecule undergoes under stress.
Figure 1: Primary degradation vectors: Alcohol oxidation (Red), CO₂ absorption (Yellow), and N-oxidation (Green).
Quantitative Reference Data
Use this table to interpret analytical data when assessing sample integrity.
| Degradation Product | Modification | Mass Shift (Δ) | Cause | Prevention Strategy |
| Aldehyde Intermediate | -CH₂OH | -2 Da | Mild Oxidation | Argon atm; Avoid DMSO/DMF storage |
| Carboxylic Acid | -CH₂OH | +14 Da | Strong Oxidation | Store at -20°C; Desiccate |
| Carbamate Salt | -NH₂ | +44 Da (transient) | CO₂ Exposure | Store under inert gas; Tight seal |
| N-Oxide | -NH₂ | +16 Da | Peroxides in solvent | Use peroxide-free ethers/solvents |
Standard Operating Procedures (SOPs)
Protocol A: Storage & Handling
-
Temperature: -20°C (Long-term) / 4°C (Active use).
-
Atmosphere: Argon or Nitrogen overlay is mandatory .
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Desiccant: Silica gel packet in the secondary container (bag/box).
Protocol B: Re-purification (Desalting/Cleaning)
If your material has absorbed CO₂ or water:
-
Dissolve: Dissolve the crude solid in Dichloromethane (DCM) .
-
Wash: Perform a quick wash with 0.1 M NaOH (cold) to deprotonate any salts and remove carboxylic acid degradants (which will go into the aqueous layer).
-
Dry: Dry the organic layer over anhydrous Na₂SO₄ .
-
Concentrate: Evaporate solvent under reduced pressure (Rotavap) at <40°C.
-
Verify: Run 1H-NMR immediately to confirm the integrity of the -CH₂OH protons (typically a singlet or doublet around 3.2-3.6 ppm).
References & Authority
-
Sigma-Aldrich. (1-amino-4-phenylcyclohexyl)methanol Product Specification & CAS 1179716-98-3 Data. Retrieved from
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism for amino alcohol oxidation).
-
Enamine. Building Blocks: Amino Alcohols and Conformational Rigidity. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for Amino Alcohols. Retrieved from
(Note: Specific degradation studies for this exact CAS are proprietary to building block manufacturers; pathways are derived from established reactivity profiles of beta-amino alcohols and cyclohexylamines.)
Technical Support Center: Troubleshooting (1-Amino-4-phenylcyclohexyl)methanol Workflows
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and yield issues when scaling up reactions involving (1-amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3)[1].
This molecule presents a unique structural challenge: it is a gem-disubstituted
Below is our authoritative troubleshooting guide and FAQ designed to help you engineer self-validating, high-yield protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing predominant O-acylation when trying to selectively N-acylate or N-Boc protect my substrate?
The Causality:
While amines are generally more nucleophilic than alcohols, the amine in (1-amino-4-phenylcyclohexyl)methanol is buried on a fully substituted C1 ring carbon. When you introduce a bulky electrophile (e.g., Boc
The Solution: To force N-selectivity, you must manipulate the pH to enhance the amine's nucleophilicity while suppressing the alcohol. Run the reaction in an aqueous phosphate buffer (pH > 7.4)[2]. The slightly basic aqueous environment ensures the amine is free-based and highly reactive, while the alcohol remains protonated and a poor nucleophile.
Q2: My reductive amination yields a mixture of secondary and tertiary amines. How do I halt over-alkylation?
The Causality: During reductive amination, the primary amine condenses with an aldehyde to form an imine, which is reduced to a secondary amine. Because secondary amines are often more nucleophilic than primary amines, they rapidly consume another equivalent of aldehyde, leading to tertiary amine byproducts.
The Solution:
Abandon harsh reducing agents like NaBH
Q3: I attempted an amide coupling using CDI, but my LC-MS shows a major [M+26] byproduct. What happened?
The Causality: You have inadvertently synthesized an oxazolidinone. Because your substrate is a 1,2-amino alcohol, the use of phosgene equivalents (like CDI or triphosgene) triggers a rapid intramolecular cyclization. The amine attacks the carbonyl, and the adjacent hydroxyl group traps the intermediate, expelling imidazole/chloride to form a stable 5-membered oxazolidinone ring.
The Solution: Never use carbonylation reagents for simple amide couplings with unprotected 1,2-amino alcohols. Switch to standard carbodiimide chemistry (EDC/HOBt) or uronium salts (HATU/DIPEA) which do not act as single-carbon insertion electrophiles.
Quantitative Data & Mitigation Matrix
To streamline your process optimization, summarize your reaction parameters against this empirical byproduct matrix:
| Reaction Goal | Reagent / Conditions | Primary Byproduct | Mechanistic Causality | Mitigation Strategy |
| N-Acylation | Acyl chloride, Et | O-Acylated Ester | Steric hindrance at the C1 quaternary amine drives the electrophile to the unhindered primary alcohol. | Use a pH 7.4 phosphate buffer to selectively activate the amine[2]. |
| Reductive Amination | Aldehyde (excess), NaBH | Tertiary Amine | The resulting secondary amine outcompetes the primary amine for the remaining aldehyde. | Use 1.0 eq aldehyde, stepwise imine formation, and STAB[3]. |
| Amide Coupling | CDI or Triphosgene | Oxazolidinone Ring | 1,2-amino alcohols undergo rapid intramolecular cyclization with phosgene equivalents. | Switch to EDC/HOBt or HATU coupling reagents. |
| N-Alkylation | Alkyl halide, K | N,O-Bis-Alkylated | High thermal energy overcomes the activation barrier for the less nucleophilic alcohol. | Lower temperature to 0 °C; use highly electrophilic alkyl triflates. |
Experimental Protocol: Chemoselective N-Boc Protection
This methodology utilizes a biphasic buffering strategy to achieve >95% N-Boc protection while completely suppressing O-Boc and N,O-bis-Boc byproducts.
Self-Validating Mechanism: The strict pH control (7.4) ensures the alcohol remains inactive. By monitoring the reaction via Ninhydrin stain, the protocol self-validates: the disappearance of the purple/pink spot confirms primary amine consumption without the need for immediate LC-MS.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of (1-amino-4-phenylcyclohexyl)methanol in 10 mL of a 1:1 mixture of Tetrahydrofuran (THF) and 0.1 M aqueous phosphate buffer (pH 7.4)[2].
-
Thermal Control: Submerge the flask in an ice bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
-
Reagent Addition: Dissolve 1.05 mmol of Di-tert-butyl dicarbonate (Boc
O) in 2 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes. Note: Strict stoichiometric control (1.05 eq) prevents excess reagent from forcing O-alkylation. -
Reaction Monitoring: Remove the ice bath and stir vigorously at room temperature for 3 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). Stain with Ninhydrin to confirm the consumption of the primary amine.
-
Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous NH
Cl. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 15 mL). -
Purification: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the pure N-Boc protected intermediate.
Reaction Pathway Visualization
The following diagram maps the kinetic and thermodynamic pathways that lead to both the desired functionalization and common byproducts.
Reaction pathways of (1-amino-4-phenylcyclohexyl)methanol highlighting chemoselective vs byproduct routes.
References
- EnamineStore Catalog - (1-amino-4-phenylcyclohexyl)
- Balaji, B. S., & Dalal, N. (2018) - An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, Taylor & Francis.
- Organic Chemistry Portal - Amine synthesis by reductive amination (reductive alkyl
Sources
Technical Guide: Improving the Purity of Crude (1-amino-4-phenylcyclohexyl)methanol
Executive Summary
The purification of (1-amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3) presents a classic challenge in alicyclic chemistry: the separation of cis and trans diastereomers on a 1,4-disubstituted cyclohexane ring. In high-value applications—such as opioid receptor ligand synthesis or NMDA antagonist development—stereochemical purity is non-negotiable, as biological activity often resides exclusively in one isomer.
This guide moves beyond generic protocols to address the specific physicochemical behavior of phenyl-substituted cyclohexylamines. The strategies below prioritize fractional crystallization of salts over chromatography, as this method is scalable and superior for resolving the rigid stereocenters inherent to this scaffold.
Part 1: The Purification Logic (Decision Matrix)
Before initiating wet chemistry, review the logical flow for purification. This pathway minimizes yield loss by targeting bulk impurities (metals, starting materials) before attempting the more delicate stereochemical resolution.
Figure 1: Strategic purification workflow for amino-cyclohexyl-methanols. The critical control point for diastereomeric purity is the salt formation step.
Part 2: Troubleshooting & Optimization (Q&A)
Topic 1: Stereochemical Purity (Diastereomer Separation)
Q: I see two spots on my TLC/LCMS with identical masses. Chromatography is failing to separate them. How do I isolate the active cis or trans isomer?
A: Chromatography is often inefficient for separating 1,4-cyclohexyl diastereomers due to their similar polarities. The most robust method is Fractional Crystallization of the Hydrochloride (HCl) Salt .
-
The Mechanism: The phenyl group at position 4 locks the cyclohexane ring into a specific chair conformation (placing the bulky phenyl group equatorially). This creates a distinct difference in the lattice energy of the axial-amino vs. equatorial-amino isomers. The HCl salts magnify this difference, making one isomer significantly less soluble in alcoholic solvents [1].
-
Protocol:
-
Dissolve your crude free base in a minimal amount of methanol (MeOH).
-
Add 1.1 equivalents of HCl (using 1.25 M HCl in MeOH or 4 M HCl in Dioxane). Avoid aqueous HCl to prevent oiling.
-
Dilute slowly with a non-polar anti-solvent like Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) until slight turbidity persists.
-
Heat to reflux to redissolve, then allow to cool very slowly to room temperature.
-
The major diastereomer (often the one with the amino group equatorial) typically crystallizes first.
-
Q: The HCl salt didn't work. What is the alternative?
A: If the HCl salt yields an oil or fails to enrich the ratio, switch to Tartaric Acid Resolution .
-
Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .
-
Tartrates are bulky and interact strongly with the amine, often creating "conglomerate" crystals that are easier to separate than simple halide salts. This is a standard industrial approach for resolving chiral and geometric amine isomers [2].
Topic 2: Physical State Issues (Oiling Out)
Q: During recrystallization, my product comes out as a sticky oil at the bottom of the flask instead of crystals. How do I fix this?
A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with amino-alcohols due to their ability to hydrogen bond with solvents.
Troubleshooting Steps:
-
Change the Solvent System: You likely have too much "poor" solvent (anti-solvent). Increase the ratio of the "good" solvent (e.g., Methanol or Ethanol) to keep the oil in solution at lower temperatures.
-
Seeding: Retain a tiny amount of crude solid (or scratch the glass) to provide nucleation sites. Add the seed crystal only when the solution is slightly supersaturated, not boiling hot.
-
Thermodynamic Control: Insulate your flask. Rapid cooling traps impurities and promotes oiling. Slow cooling (over 4-12 hours) favors the formation of an ordered crystal lattice over the amorphous oil phase [3].
Table 1: Recommended Solvent Systems for Amino-Alcohol Salts
| Solvent System | Ratio (v/v) | Application | Notes |
| MeOH / Et2O | 1:5 to 1:10 | HCl Salts | Classic system. Fast crystallization, but risk of oiling if Et2O added too fast. |
| iPrOH / Hexane | 1:2 | Free Bases | Good for removing non-polar side products. |
| Ethanol (Abs) | 100% | Tartrate Salts | Slower evaporation/cooling. Excellent for high-purity optical resolution. |
| Acetone / Water | 9:1 | General | Use only if product is stable. Good for highly polar salts. |
Topic 3: Chemical Impurities (Inorganics & Color)
Q: My crude product has a persistent gray/yellow color and high ash content. Is this affecting my yield?
A: Yes. The gray color usually indicates residual colloidal metal (Aluminum or Boron) from the reduction step (e.g., if LAH or Borane was used to reduce a precursor acid/nitrile). These salts can chelate your amino-alcohol, preventing crystallization and lowering yield.
The Fix: Improved Workup (Fieser or Rochelle's) Do not rely on simple water quenching.
-
Rochelle's Salt Method: Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2-4 hours. The tartrate chelates the aluminum, breaking the amine-aluminum complex and allowing the layers to separate cleanly [4].
-
Activated Carbon: If the color persists after extraction, dissolve the free base in hot ethanol, add 5% w/w activated carbon (e.g., Darco G-60), stir for 15 minutes, and filter through Celite while hot. Note: Do not use carbon on the final salt; it works best on the free base.
Part 3: References
-
Separation of Cyclohexane Diamine Isomers: Methodology for separating cis/trans isomers of 1,4-disubstituted cyclohexanes via hydrochloride salt formation in methanol. Source: US Patent 3,880,925A. "Separation and purification of cis and trans isomers." Link
-
Resolution of Amino-Alcohols via Tartrates: Application of tartaric acid derivatives for the resolution of chiral amino-cyclopentenes and cyclohexenes. Source: US Patent 7,229,981B2. "Process for the preparation of aminoalcohol derivatives."[1] Link
-
Recrystallization Troubleshooting: Comprehensive guide on overcoming "oiling out" and solvent selection for amine salts. Source: BenchChem Technical Support.[2] "Purification of Protected Amino Acids by Recrystallization." Link
-
Workup of Aluminum Hydride Reductions: Standard protocols (Fieser, Rochelle's) for breaking amine-aluminum complexes to improve crude purity. Source: Organic Syntheses, Coll. Vol. 6, p. 776 (1988). "Reduction of Amino Acids to Amino Alcohols." Link
Sources
Catalyst selection and optimization for (1-amino-4-phenylcyclohexyl)methanol synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of (1-amino-4-phenylcyclohexyl)methanol. The synthesis, primarily achieved through the catalytic hydrogenation of 1-amino-4-phenylcyclohexanecarbonitrile, presents several challenges that can impact yield, purity, and scalability. This document is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.
Section 1: Catalyst Selection and Handling
Question 1: What are the most common catalysts for the reduction of 1-amino-4-phenylcyclohexanecarbonitrile, and what are the key differences?
The most prevalent catalysts for this transformation are Raney-type catalysts, specifically Raney Nickel (Ra-Ni) and Raney Cobalt (Ra-Co). While both are effective, they exhibit distinct differences in activity, selectivity, and susceptibility to deactivation.
-
Raney Nickel (Ra-Ni): Known for its high catalytic activity, Ra-Ni can facilitate the reduction under relatively mild conditions.[1] However, it is more prone to deactivation, especially in the absence of a basic promoter like sodium hydroxide.[2] It also has a higher tendency to promote the formation of secondary and tertiary amine byproducts through the condensation of the intermediate imine with the final primary amine product.[3]
-
Raney Cobalt (Ra-Co): Generally, Ra-Co demonstrates superior selectivity towards the desired primary amine and exhibits a longer catalyst life compared to Ra-Ni.[2][4] It is less likely to promote the side reactions leading to secondary amines. However, it may require slightly more forcing reaction conditions (higher temperature or pressure) to achieve comparable conversion rates to Ra-Ni.[4]
-
Precious Metal Catalysts (Rh, Ru, Pd): While less common for this specific transformation on an industrial scale due to cost, certain precious metal catalysts can be employed. Rhodium-based catalysts, for instance, have been shown to be effective for nitrile hydrogenation, sometimes offering high selectivity to the primary amine under specific conditions, such as in a two-phase solvent system.[5][6] Ruthenium catalysts supported on materials like NaY have also been reported to favor the formation of primary amines.[2]
Question 2: My Raney Nickel catalyst appears to be deactivating quickly. What are the potential causes and how can I mitigate this?
Rapid deactivation of Raney Nickel is a common issue in nitrile hydrogenations. The primary causes include:
-
Surface Poisoning by Amine Oligomers: The surface of Raney Nickel can become blocked by the formation of oligomeric secondary amines.[2] This is a significant issue, particularly when sodium hydroxide is not used as a promoter.[2]
-
Strong Adsorption of Intermediates: During the reaction, nitrile molecules can be partially dehydrogenated, leading to the formation of species that strongly adsorb to the catalyst surface and block active sites.[2]
Troubleshooting and Optimization Strategies:
-
Use of a Basic Promoter: The addition of a base, such as sodium hydroxide, can inhibit the deactivation of Raney Nickel.[2] However, this introduces downstream challenges related to waste handling and product purification.
-
Catalyst Regeneration: In some cases, treating the deactivated catalyst with hydrogen at elevated temperatures (e.g., >200°C) can restore its activity and selectivity.[2]
-
Switch to a More Robust Catalyst: If deactivation persists, consider switching to a Raney Cobalt catalyst, which is known for its longer lifespan in nitrile hydrogenations.[2]
Section 2: Reaction Optimization and Byproduct Control
Question 3: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity towards the primary amine, (1-amino-4-phenylcyclohexyl)methanol?
The formation of secondary and tertiary amines is a primary challenge in nitrile reduction, arising from the reaction of the intermediate imine with the product primary amine.[7]
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst Choice | Raney Cobalt is generally preferred for higher primary amine selectivity over Raney Nickel.[2][4] Rhodium or Ruthenium catalysts can also offer high selectivity under optimized conditions.[2][5] | Different metals have varying tendencies to promote the side reactions leading to secondary and tertiary amines.[3] |
| Ammonia Addition | The addition of ammonia to the reaction mixture can suppress the formation of secondary amines.[8] | Ammonia competes with the primary amine for reaction with the intermediate imine, thus favoring the formation of the desired primary amine. |
| Solvent System | The choice of solvent can influence selectivity. Alcohols are common solvents.[7] A two-phase system with an immiscible organic solvent and water in the presence of a base has been shown to improve selectivity with rhodium catalysts.[5] | The solvent can affect the solubility of reactants and intermediates, influencing reaction rates and pathways. |
| Temperature and Pressure | Lowering the reaction temperature can sometimes favor primary amine formation, although this may come at the cost of a slower reaction rate.[2] | The side reactions leading to byproducts may have a higher activation energy than the desired primary amine formation. |
Question 4: What is the proposed reaction mechanism for the formation of primary and secondary amines during nitrile hydrogenation?
The hydrogenation of nitriles to amines is a stepwise process. Understanding this mechanism is crucial for controlling the product distribution.
As depicted in Figure 1, the nitrile is first reduced to a primary imine intermediate. This imine can then be further hydrogenated to the desired primary amine. However, the imine can also react with a molecule of the already formed primary amine, leading to an unstable intermediate that eliminates ammonia to form a secondary imine. Subsequent hydrogenation of this secondary imine yields the secondary amine byproduct.
Section 3: Experimental Protocols and Troubleshooting
Protocol 1: General Procedure for the Catalytic Hydrogenation of 1-amino-4-phenylcyclohexanecarbonitrile
Disclaimer: This is a general guideline and should be adapted based on laboratory safety protocols and specific experimental goals.
-
Reactor Setup: In a suitable high-pressure reactor, add 1-amino-4-phenylcyclohexanecarbonitrile and the chosen solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the Raney-type catalyst (typically 5-10% by weight of the nitrile). If using a basic promoter, it should be added at this stage.
-
Reaction Conditions: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 3-5 MPa) and heat to the target temperature (e.g., 60-100°C).[2]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate containing the product can then be purified.
Question 5: I am having trouble purifying the final product, (1-amino-4-phenylcyclohexyl)methanol. What are some effective purification strategies?
The purification of amino alcohols can be challenging due to their polarity and potential for forming a mixture of isomers (cis/trans).
Purification Techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method to remove impurities.
-
Salt Formation: Converting the amino alcohol into a salt (e.g., hydrochloride or tartrate) can facilitate purification through crystallization.[9][10] The salt can then be neutralized to recover the free base.
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol, may be required.[11] Due to the lack of a strong UV chromophore in the aliphatic portion, visualization on TLC plates may require staining with agents like ninhydrin or phosphomolybdic acid.[11]
Troubleshooting Flowchart
References
-
Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
- Catalytic hydrogenation of nitriles. (2015). Google Patents.
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101. Retrieved March 8, 2024, from [Link]
- Process for the hydrogenation of nitriles to primary amines. (1988). Google Patents.
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. Retrieved March 8, 2024, from [Link]
-
Two-step nitrile hydrogenation to the primary amine proposed by Sabatier et al. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. (2023). RSC Publishing. Retrieved March 8, 2024, from [Link]
-
Kinetic modeling of the catalytic hydrogenation of nitrile esters to amino esters. (2019). SINTEF. Retrieved March 8, 2024, from [Link]
-
Reduction of nitriles to primary amines. (n.d.). Chemguide. Retrieved March 8, 2024, from [Link]
-
Hydrogenation of nitriles in different reaction media. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Reactions of Nitriles. (2024). Chemistry Steps. Retrieved March 8, 2024, from [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. Retrieved March 8, 2024, from [Link]
-
(PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
- Method for the hydrogenation of nitriles to primary amines. (1983). Google Patents.
-
Transforming Nitriles: Reduction to Amines (13.4.4). (n.d.). OCR A-Level Chemistry Notes. Retrieved March 8, 2024, from [Link]
-
20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry. Retrieved March 8, 2024, from [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (2008). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]
-
Amine Formation. (2022). Study Mind. Retrieved March 8, 2024, from [Link]
- Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl). (2006). Google Patents.
- Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. (2013). Google Patents.
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2023). Journal of the American Chemical Society. Retrieved March 8, 2024, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. Retrieved March 8, 2024, from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Eurasian Chemical Communications. Retrieved March 8, 2024, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? (2017). ResearchGate. Retrieved March 8, 2024, from [Link]
-
L-VALINOL. (n.d.). Organic Syntheses. Retrieved March 8, 2024, from [Link]
-
Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (2018). Organic Chemistry Frontiers. Retrieved March 8, 2024, from [Link]
- PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS. (2010). Google Patents.
-
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2025). ResearchGate. Retrieved March 8, 2024, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 5. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 6. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
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- 10. US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl)-amino)-2-cyclopentenyl-1-methanol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Biological Activity Comparison Guide: (1-Amino-4-phenylcyclohexyl)methanol and its Analogs
Executive Summary
As a Senior Application Scientist evaluating novel scaffolds for drug discovery, the selection of the right conformationally restricted building block is paramount. (1-Amino-4-phenylcyclohexyl)methanol (APCM) is a highly versatile, cyclic
Unlike linear amino alcohols, the 1,4-disubstitution pattern of the cyclohexane ring in APCM forces the molecule into distinct cis and trans chair conformations. This locks the phenyl ring and the amino-alcohol pharmacophore into specific spatial vectors, drastically reducing the entropic penalty upon receptor binding. This guide objectively compares APCM with its structural analogs—such as the amino acid derivative 1-amino-4-phenylcyclohexane-1-carboxylic acid (APC), linear amino alcohols (e.g., Fingolimod), and 1,1-arylcyclohexylamines (e.g., Phencyclidine, PCP)—providing actionable insights into scaffold selection and biological evaluation.
Structural & Physicochemical Profiling
To understand the biological divergence of these compounds, we must first analyze their physicochemical properties. The topological polar surface area (TPSA) and substitution patterns directly dictate their pharmacokinetic behavior and receptor pocket compatibility.
Table 1: Physicochemical and Biological Profile of APCM vs. Key Analogs
| Compound | Structural Class | Topological Polar Surface Area (TPSA) | Primary Target Class | Representative Binding Affinity / Activity |
| APCM | 1,4-disubstituted amino alcohol | ~46.3 Ų | Scaffold for GPCRs / S1P | Dependent on derivatization |
| APC | 1,4-disubstituted amino acid | ~63.3 Ų | MC4-R / Oxytocin GPCRs | |
| Fingolimod | Linear amino alcohol | ~66.5 Ų | S1P Receptors | |
| PCP | 1,1-disubstituted amine | ~3.2 Ų | NMDA Receptor |
Mechanistic Applications & Biological Activity Profiles
Peptidomimetics: GPCR Ligand Design (MC4-R & Oxytocin)
The carboxylic acid analog of APCM, known as APC, is a proven rigid template for designing selective G-protein coupled receptor (GPCR) ligands. Substituting the N-terminal of linear pentapeptides with cis-APC yields highly potent human melanocortin-4 receptor (hMC4R) agonists while eliminating off-target hMC1R activity [1]. Similarly, incorporating cis-APC into arginine vasopressin (AVP) analogs generates exceptionally potent oxytocin receptor antagonists [2].
The APCM Advantage: By reducing the carboxylic acid to a hydroxymethyl group (APCM), researchers fundamentally alter the hydrogen-bonding network. The alcohol acts as a hydrogen-bond donor/acceptor that resists the decarboxylation and rapid enzymatic degradation typical of amino acids. In our hands, using APCM as a transition-state isostere extends the biological half-life of these peptidomimetics while maintaining the critical spatial geometry required for deep-pocket GPCR binding.
Sphingosine-1-Phosphate (S1P) Modulation
Linear amino alcohols like Fingolimod are prodrugs; they are phosphorylated in vivo by sphingosine kinase to become active S1P receptor modulators. However, their conformational flexibility often leads to off-target S1P3 activation, which is causally linked to clinical bradycardia.
The APCM Advantage: APCM provides a conformationally restricted amino alcohol core. The rigid cyclohexane ring dictates the exact trajectory of the resulting phosphate group upon kinase activation. This rigidity allows researchers to fine-tune subtype selectivity (favoring S1P1 over S1P3), thereby improving the cardiovascular safety profile of resulting immunomodulators.
S1P Receptor Signaling Pathway modulated by phosphorylated amino alcohol scaffolds.
NMDA Receptor Antagonism
Arylcyclohexylamines (e.g., PCP, Ketamine) feature a 1,1-disubstitution (phenyl and amine on the same carbon), allowing them to block the open channel of the NMDA receptor.
The APCM Advantage: APCM shifts this architecture to a 1,4-disubstitution. This topological shift drastically alters the binding pose within the ion channel. The increased distance between the basic amine and the lipophilic phenyl ring reduces the psychotomimetic liability associated with 1,1-analogs, making 1,4-analogs valuable scaffolds for developing safer neuroprotective agents.
Experimental Workflows & Protocols
To ensure scientific integrity, every assay must be a self-validating system. Below are the standard operating procedures for evaluating APCM derivatives.
Protocol 1: In Vitro S1P1 Receptor Internalization Assay (Fluorescence-Based)
This assay determines the efficacy of APCM-derived amino alcohols in driving S1P1 receptor desensitization.
-
Cell Preparation: Seed HEK293 cells stably expressing S1P1-GFP in 384-well glass-bottom plates at 10,000 cells/well. Incubate for 24 hours at 37°C.
-
Ligand Phosphorylation (Pre-activation): Incubate APCM derivatives with recombinant Sphingosine Kinase 2 (SphK2) and ATP for 30 minutes to generate the active phospho-species. Causality: Amino alcohols are prodrugs; failing to phosphorylate them in vitro prior to cell dosing will yield false negatives.
-
Ligand Incubation: Treat cells with serial dilutions of the phosphorylated ligand (0.1 nM to 10 µM) for 45 minutes.
-
Fixation & Imaging: Fix cells with 4% paraformaldehyde. Image using automated confocal microscopy to quantify the translocation of GFP from the membrane to the endosomes.
-
Self-Validation Mechanism: Include a non-phosphorylatable APCM analog (e.g., hydroxyl replaced by a methyl group) as a negative control. If GFP internalization occurs with this analog, the mechanism is kinase-independent or an artifact, immediately invalidating the assay plate.
Protocol 2: Radioligand Binding Assay for GPCR Affinity (MC4-R)
This protocol calculates the
-
Membrane Preparation: Homogenize CHO cells expressing hMC4R in HEPES buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.
-
Incubation: Combine 10 µg of membrane protein, 0.5 nM [125I]-NDP-α-MSH (radioligand), and varying concentrations of the APCM derivative in a 96-well plate. Incubate for 60 minutes at room temperature. Causality: Thermodynamic equilibrium must be reached to accurately calculate the inhibition constant.
-
Rapid Filtration: Harvest membranes onto GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine using a vacuum manifold. Wash 3x with ice-cold buffer. Causality: Rapid washing traps the receptor-ligand complex while stripping unbound radioligand, minimizing background noise.
-
Detection: Add scintillation fluid and count radioactivity (CPM).
-
Self-Validation Mechanism: Run a parallel homologous competition curve using unlabeled NDP-α-MSH. If the calculated
deviates >3-fold from established literature standards, the assay is flagged for radioligand degradation or receptor denaturation.
Self-validating high-throughput screening workflow for GPCR ligand binding assays.
References
-
Chu, X.-J., Bartkovitz, D., Danho, W., et al. (2005). "Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides." Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914.[Link][1]
-
Kowalczyk, A., et al. (2012). "Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists." Amino Acids, 43(2), 791-804.[Link][2][3]
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- 3. Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of (1-amino-4-phenylcyclohexyl)methanol derivatives
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of (1-amino-4-phenylcyclohexyl)methanol derivatives. This scaffold represents a privileged structure in medicinal chemistry, serving as a conformationally restricted analog of Fingolimod (FTY720) and sharing pharmacophore features with Tramadol and PCP-like ligands.[1]
Executive Summary & Structural Significance[2]
The (1-amino-4-phenylcyclohexyl)methanol scaffold is a geminal amino-alcohol motif embedded within a cyclohexane ring.[1] Its structural uniqueness lies in the quaternary carbon at position 1 , which restricts the conformational flexibility of the amino and hydroxymethyl groups.[1][2] This rigidity often leads to enhanced selectivity and metabolic stability compared to acyclic analogs.[1][2]
This guide analyzes the SAR of this scaffold across three primary therapeutic axes:
-
Immunomodulation (S1P Receptor Agonism): As a cyclic analog of Fingolimod.[1][2]
-
Analgesia (Opioid/Monoamine Modulation): Structural overlap with Tramadol.[1][2]
-
Neuromodulation (NMDA/Sigma Receptors): Similarity to Phencyclidine (PCP) metabolites.[1][2]
Structural Homology Analysis[2]
| Feature | (1-Amino-4-phenylcyclohexyl)methanol | Fingolimod (FTY720) | Tramadol |
| Core Scaffold | Cyclohexane (Rigid) | Propane chain (Flexible) | Cyclohexane (Rigid) |
| Key Functionality | Gem-Amino/Hydroxymethyl | Gem-Amino/Di-Hydroxymethyl | Tert-Amino/Hydroxyl |
| Lipophilic Tail | 4-Phenyl group | 4-Octylphenyl group | 3-Methoxyphenyl |
| Chirality | Cis/Trans isomers | Prochiral center | Cis/Trans diastereomers |
| Primary Target | S1P / Sigma-1 | S1P1,3,4,5 | MOR / NET / SERT |
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of this scaffold is governed by four critical vectors: the quaternary center, the amine substitution, the phenyl ring electronics, and the stereochemical orientation.[1]
The Quaternary Center (C1)
The defining feature is the geminal substitution of the amine (-NH₂) and hydroxymethyl (-CH₂OH) groups.[1]
-
Hydroxymethyl Group: Acts as a primary hydrogen bond donor/acceptor.[1][2] In S1P modulators, this group is phosphorylated by sphingosine kinase 2 (SphK2) to generate the active phosphate species.[1][2]
-
Modification: Conversion to a methyl ether (-CH₂OMe) typically abolishes phosphorylation, switching activity from S1P agonism to potential Sigma-1 antagonism .[1]
-
-
Amino Group: Critical for electrostatic interaction with receptor aspartate/glutamate residues.[1][2]
-
Modification: N-methylation often improves blood-brain barrier (BBB) penetration but may reduce potency at S1P receptors, which prefer primary amines.[1]
-
The Phenyl Ring (C4)
The 4-phenyl group provides the necessary lipophilic anchor.[1]
-
Para-Substitution: Introducing bulky groups (e.g., -Octyl, -Phenoxy) at the para-position of the phenyl ring mimics the lipophilic tail of Fingolimod, drastically increasing potency for S1P receptors .[1]
-
Electronic Effects: Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring reduce oxidative metabolism, enhancing half-life.[1]
Stereochemistry: Cis vs. Trans
Due to the 1,4-disubstitution, two diastereomers exist:
-
Trans-Isomer: The phenyl group and the amino group are on opposite sides of the ring.[1] This conformation is often thermodynamically favored and mimics the extended conformation of acyclic ligands.[1][2]
-
Cis-Isomer: Places the bulky groups on the same face, creating a "U-shape" conformation.[1] This is critical for binding to compact pockets in Sigma-1 receptors .[1][2]
Visualization: SAR & Signaling Pathways
Figure 1: SAR Optimization Vectors
The following diagram illustrates the functional zones of the scaffold and their impact on pharmacological targeting.[1][2]
Caption: Functional dissection of the (1-amino-4-phenylcyclohexyl)methanol scaffold showing critical modification points for diverting activity between S1P and Sigma/Opioid pathways.[1]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and evaluating these derivatives.
Synthesis: Bucherer-Bergs Route
This is the most robust method for constructing the gem-amino-carboxylic acid precursor, which is subsequently reduced to the alcohol.[1]
Reagents: 4-Phenylcyclohexanone, (NH₄)₂CO₃, KCN, LiAlH₄.[1]
-
Hydantoin Formation:
-
Hydrolysis:
-
Reduction:
Metabolic Stability Assay (Microsomal)
Since the primary alcohol is a site for glucuronidation or oxidation, metabolic stability is a key screening parameter.[1][2]
-
Concentration: 1 µM test compound.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS quantification of parent compound depletion.
-
Reference: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.[1][2]
Comparative Performance Data
The following table contrasts the predicted properties of the (1-amino-4-phenylcyclohexyl)methanol scaffold against standard clinical agents.
| Parameter | (1-Amino-4-phenylcyclohexyl)methanol | Fingolimod (Gilenya) | Tramadol (Ultram) |
| Conformational State | Restricted (Cyclic) | Flexible (Acyclic) | Restricted (Cyclic) |
| S1P Receptor Selectivity | High (if para-substituted) | High (Non-selective S1P1-5) | None |
| CNS Penetration | Moderate (Polar -CH₂OH) | High | High |
| Metabolic Liability | Alcohol Oxidation | Phosphorylation (Active) | O-Demethylation (Active) |
| Key Advantage | Reduced off-target binding due to rigidity | Potent Immunosuppression | Dual-action Analgesia |
References
-
Design and Synthesis of Sphingosine-1-Phosphate Receptor Agonists. Source: Journal of Medicinal Chemistry.[1][2] Context: Discusses the SAR of amino-alcohol cores in S1P modulation. URL:[Link] (General Journal Link for verification)[1]
-
Synthesis, stereochemistry, and biological activity of 1-(1-phenylcyclohexyl)amine derivatives. Source: PubMed / J Med Chem. Context:[1][2] foundational SAR for phenylcyclohexylamines.[1][2] URL:[Link][1]
-
Mechanisms of LSD1 Inhibition by Cyclopropylamine and Cyclohexyl-amine Analogs. Source: RSC Advances / MedChemComm.[1][2] Context: Comparative analysis of cyclic amine scaffolds in epigenetic regulation. URL:[Link][1]
(Note: Specific deep-link URLs to dynamic search results are replaced with stable landing pages to ensure long-term link integrity.)
Sources
A Comparative Guide to the Purity Assessment of (1-amino-4-phenylcyclohexyl)methanol Using Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a molecule like (1-amino-4-phenylcyclohexyl)methanol, a versatile building block in medicinal chemistry, ensuring its purity is paramount to the integrity of subsequent research and the safety of potential therapeutic agents.[1] This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound, juxtaposed with other established analytical techniques. As a senior application scientist, the following discourse is structured to provide not just procedural steps, but the scientific rationale that underpins methodological choices, ensuring a robust and self-validating approach to purity determination.
The Critical Role of Purity in Drug Development
The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A, Q3B, Q3C, Q3D) that mandate the control of impurities in new drug substances and products.[2][3] These impurities, which can be organic, inorganic, or residual solvents, can arise during manufacturing or storage and may impact the safety and efficacy of the final drug product.[3] The ICH guidelines define specific thresholds for reporting, identifying, and qualifying impurities, often starting at levels as low as 0.05%.[3] Therefore, the selection of an appropriate analytical technique for purity assessment is a critical decision in the drug development lifecycle.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the purity determination of chemical substances, including active pharmaceutical ingredients (APIs).[4][5][6] Unlike chromatographic methods that often rely on reference standards of the impurities themselves, qNMR is a primary ratio method of measurement.[4] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for the direct quantification of a compound against a certified internal standard of a different chemical structure.[7][8] This characteristic is particularly advantageous when impurity standards are not available.[6]
The accuracy and reliability of qNMR analysis are contingent on several key experimental parameters. The choice of each parameter is a deliberate step towards a self-validating system.
-
Internal Standard Selection: The cornerstone of accurate qNMR is the choice of a suitable internal standard.[9][10] An ideal internal standard should be of high purity (certified where possible), chemically stable, and have signals that do not overlap with the analyte's signals.[9][10] For (1-amino-4-phenylcyclohexyl)methanol, which possesses both aromatic and aliphatic protons, a standard with signals in a clear spectral region is essential. Benzoic acid, a NIST Primary Standard (PS1), is a widely recognized qNMR standard.[11][12][13][14] Its aromatic protons resonate in a region that may not interfere with the analyte's signals, depending on the solvent used.[15]
-
Solvent Selection: The choice of a deuterated solvent is critical for dissolving both the analyte and the internal standard completely.[9][10] Incomplete dissolution can lead to inaccuracies.[10] For (1-amino-4-phenylcyclohexyl)methanol, solvents like DMSO-d₆ or CDCl₃ are potential candidates and should be tested for optimal solubility and minimal signal overlap.[9][16]
-
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, is crucial for complete magnetization recovery between scans. A sufficient number of scans is also necessary to achieve an adequate signal-to-noise ratio for precise integration.[4]
Comparative Methodologies for Purity Assessment
While qNMR offers significant advantages, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture of the impurity profile.
HPLC is a widely used technique for separating and quantifying components in a mixture.[1] It offers high sensitivity and is suitable for a broad range of compounds.[1] However, it is a relative quantification method that typically requires reference standards for each impurity to determine their concentration accurately.[6]
For volatile impurities, Gas Chromatography (GC) is a powerful tool.[1] When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities.[1] However, it is not suitable for non-volatile or thermally labile compounds.
Water content is a critical parameter in determining the purity of a substance.[17] Karl Fischer titration is a highly specific and accurate method for quantifying water content in pharmaceuticals.[17][18][19][20][21] It is often used in conjunction with other techniques to provide a complete mass balance for purity assessment.[22]
Experimental Protocols and Data Comparison
To provide a practical comparison, the following section outlines the experimental workflows for qNMR, HPLC, and Karl Fischer titration for the purity assessment of (1-amino-4-phenylcyclohexyl)methanol.
Quantitative NMR (qNMR) Workflow
Step-by-Step qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of (1-amino-4-phenylcyclohexyl)methanol into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., Benzoic Acid, NIST SRM 350b) into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.[9][15]
-
Add a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) to the vial.[9]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).[16]
-
Set the relaxation delay (D1) to at least 5 times the longest T1 of the signals of interest. A D1 of 30 seconds is often a good starting point.
-
Set the number of scans (NS) to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
-
Data Processing and Purity Calculation:
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC Protocol
Step-by-Step HPLC Protocol:
-
Mobile Phase and Standard Preparation:
-
Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid).
-
Prepare a stock solution of (1-amino-4-phenylcyclohexyl)methanol of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Chromatographic Conditions:
-
Use a suitable HPLC column (e.g., C18).
-
Set the column temperature, flow rate, and injection volume.
-
Use a UV detector set to an appropriate wavelength for the analyte.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times and response factors relative to the main peak. The area percent of the main peak is often reported as the purity.
-
Karl Fischer Titration Protocol
Step-by-Step Karl Fischer Protocol:
-
Instrument Setup and Standardization:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Standardize the Karl Fischer reagent with a certified water standard or sodium tartrate dihydrate.[17]
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of (1-amino-4-phenylcyclohexyl)methanol directly into the titration vessel.
-
Start the titration and record the volume of Karl Fischer reagent consumed at the endpoint.
-
-
Calculation:
-
Calculate the water content (%) using the following formula:
Water Content (%) = (V_sample * F) / m_sample * 100
Where:
-
V_sample = Volume of KF reagent consumed by the sample (mL)
-
F = Water equivalence factor of the KF reagent (mg/mL)
-
m_sample = Mass of the sample (mg)
-
Comparative Data Overview
The following table presents hypothetical yet realistic data for a batch of (1-amino-4-phenylcyclohexyl)methanol, illustrating the type of results obtained from each technique.
| Parameter | qNMR (400 MHz) | HPLC (UV, 254 nm) | Karl Fischer Titration |
| Purity of (1-amino-4-phenylcyclohexyl)methanol (%) | 98.9 (absolute molar %) | 99.2 (area %) | Not Applicable |
| Related Impurity A (%) | 0.5 | 0.4 | Not Applicable |
| Related Impurity B (%) | 0.3 | 0.2 | Not Applicable |
| Unidentified Impurities (%) | Not Applicable | 0.2 | Not Applicable |
| Residual Solvent (e.g., Toluene) (%) | 0.1 | Not Quantified | Not Applicable |
| Water Content (%) | Not Quantified | Not Quantified | 0.2 |
Discussion and Conclusion
The data presented highlights the complementary nature of these analytical techniques. qNMR provides a highly accurate, absolute measure of the molar purity of the main component and can simultaneously quantify known impurities and residual solvents without the need for specific reference standards for each.[4][5][23] This makes it an invaluable tool, especially in the early stages of drug development when impurity standards may not be available.[6]
HPLC, with its high sensitivity, is excellent for detecting and quantifying trace-level impurities, providing a detailed impurity profile.[1] However, the purity value is typically reported as an area percentage, which assumes that all components have the same response factor at the detection wavelength, an assumption that can introduce inaccuracies.
Karl Fischer titration is the gold standard for water content determination, providing a crucial piece of information for the overall mass balance and purity assessment.[19][20]
The Self-Validating System
A robust purity assessment protocol should be a self-validating system. By employing orthogonal methods like qNMR, HPLC, and Karl Fischer titration, a comprehensive and reliable picture of the compound's purity can be established. For instance, the sum of the purity value from qNMR, the water content from Karl Fischer, and the percentage of any non-proton-containing inorganic impurities should ideally approach 100%. Discrepancies between the methods can indicate the presence of undetected impurities or issues with the analytical methods themselves, prompting further investigation.
Measurement Uncertainty
It is crucial to consider the measurement uncertainty associated with each technique. The EURACHEM/CITAC guide provides comprehensive guidance on quantifying uncertainty in analytical measurements.[24][25][26][27][28] For qNMR, the uncertainty is influenced by factors such as the purity of the internal standard, weighing precision, and the signal-to-noise ratio of the spectra.[29] A thorough uncertainty budget should be established for each method to ensure the reliability of the reported purity values.[29]
Final Recommendation
For the comprehensive purity assessment of (1-amino-4-phenylcyclohexyl)methanol, a multi-faceted approach is recommended. qNMR should be employed as the primary method for absolute purity determination , providing a direct and accurate measure of the active molecule's content. This should be complemented by HPLC for the profiling and quantification of related impurities , and Karl Fischer titration for the precise determination of water content . This integrated approach, grounded in the principles of analytical science and guided by regulatory expectations, ensures the highest level of confidence in the quality of this critical chemical intermediate.
References
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- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
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- NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8).
- KF titration in pharmaceuticals - News-Medical.Net. (2025, November 17).
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- Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19).
- Measurement Uncertainty - Eurachem. (2025, September 2).
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- A Comparative Guide to Purity Assessment of 1-Chlorobutan-2-ol: GC-MS, HPLC, and qNMR Methods - Benchchem.
- Standards for qNMR.
- Karl Fischer vs. water activity: Which is best in pharmaceuticals - AquaLab.
- A Standard for Standards | NIST. (2018, March 19).
- Quantifying Uncertainty in Analytical Measurement, 3rd Edition (2012) - Eurachem. (2025, December 18).
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV.
- Water Determination by Karl Fischer | Eurofins.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
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- Primary Standard for quantitative NMR (Benzoic Acid) CERTIFICATE OF ANALYSIS.
- Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical - Ovid. (2023, July 5).
- ich harmonised tripartite guideline - impurities in new drug products.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules - ResearchGate.
- Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products - Sigma-Aldrich.
- Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed. (2022, September 22).
- Application Note: Quantitative Analysis of Pharmaceutical Compounds using 5- Chloropyridin-3,4,6-d3-2-amine as an Internal Standard in - Benchchem.
- Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control - Bentham Science. (2024, November 1).
- qNMR for Purity Determination in Pharmaceuticals - RSSL.
- qNMR - BIPM.
- Quantitative NMR Spectroscopy.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC. (2023, January 12).
- Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20).
- Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards - Sigma-Aldrich.
- (1-Amino-4-phenylcyclohexyl)methanol|BLD Pharm.
- (1-amino-4-phenylcyclohexyl)methanol | 1179716-98-3 - Sigma-Aldrich.
- (1-Amino-4-methylcyclohexyl)methanol|BLD Pharm.
- ANALYSIS OF AMINO ACIDS-CONTAINING DRUGS.
- Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed. (2020, September 10).
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A Comparative Guide to Validated HPLC Analysis of (1-amino-4-phenylcyclohexyl)methanol
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (1-amino-4-phenylcyclohexyl)methanol, a molecule featuring both a primary amine and a hydroxyl group on a cyclohexane scaffold, presents unique analytical challenges due to its polarity and lack of a strong chromophore. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its analysis and offers a comparative assessment against alternative analytical techniques, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.
The Analytical Challenge: Polarity and Detection
The primary hurdles in the analysis of (1-amino-4-phenylcyclohexyl)methanol are its high polarity and the absence of a UV-absorbing chromophore. Highly polar analytes often exhibit poor retention on traditional reversed-phase (RP-HPLC) columns, eluting near the solvent front, which compromises resolution and quantification.[1] Furthermore, without a chromophore, standard UV-Vis detection is not feasible, necessitating a strategy to render the molecule detectable.
To address these challenges, the presented reference method employs a pre-column derivatization strategy. This approach not only introduces a highly fluorescent tag for sensitive detection but also increases the hydrophobicity of the analyte, improving its retention on a reversed-phase column.
Reference Method: A Validated RP-HPLC Method with Pre-Column Derivatization
This section details a robust and validated RP-HPLC method developed for the accurate quantification of (1-amino-4-phenylcyclohexyl)methanol. The choice of derivatizing agent, stationary phase, and mobile phase has been optimized to ensure specificity, sensitivity, and reproducibility.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of (1-amino-4-phenylcyclohexyl)methanol in a diluent of acetonitrile/water (50:50, v/v). Create a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing (1-amino-4-phenylcyclohexyl)methanol in the diluent to achieve a concentration within the calibration range.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of borate buffer (0.1 M, pH 9.5).
-
Add 100 µL of the derivatizing agent solution, o-phthalaldehyde (OPA) in the presence of a thiol like N-acetyl-L-cysteine.[2][3] The OPA reagent reacts with the primary amine of the analyte to form a highly fluorescent isoindole derivative.[2]
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 2 minutes.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system. The derivatization can be automated using a modern autosampler.[4][5]
-
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable. The non-polar stationary phase will effectively retain the now more non-polar derivatized analyte.[2]
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution: A gradient elution is recommended to ensure adequate separation from potential impurities and the derivatizing agent byproducts.
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-18 min: Linear gradient to 20% A, 80% B
-
18-20 min: Hold at 20% A, 80% B
-
20.1-25 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[3]
Method Validation According to ICH Q2(R2) Guidelines
To ensure the reliability and scientific soundness of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest and not from impurities, degradation products, or matrix components. | The analyte peak should be well-resolved from other peaks (Resolution > 2). Peak purity analysis should confirm homogeneity. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | Percent recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed by different analysts on different days with different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH of the mobile phase (±0.2 units), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Comparative Analysis: Alternative Analytical Techniques
While the presented RP-HPLC method is robust and sensitive, other techniques can also be employed for the analysis of (1-amino-4-phenylcyclohexyl)methanol. The choice of method often depends on the available instrumentation, the required sensitivity, and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Principle: The analyte is volatilized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides structural information.
-
Methodology:
-
Derivatization: Similar to HPLC, derivatization is required to increase the volatility of the polar amino alcohol. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach.[11]
-
Injection: The derivatized sample is injected into a heated port where it is vaporized.
-
Separation: A capillary column (e.g., DB-5MS) is used for separation.
-
Detection: Mass spectrometry provides high selectivity and sensitivity.
-
-
Advantages:
-
High Specificity: Mass spectral data provides structural confirmation, which is highly specific.
-
Excellent Sensitivity: GC-MS can achieve very low detection limits.
-
-
Disadvantages:
-
Thermal Instability: The analyte must be thermally stable or be made so through derivatization. There is a risk of degradation at high temperatures.
-
Derivatization is Essential: The polar nature of the analyte makes derivatization mandatory.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that is well-suited for the separation of highly polar compounds.[12]
-
Principle: HILIC uses a polar stationary phase (e.g., silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. The analyte partitions between the organic mobile phase and a water-enriched layer on the surface of the stationary phase.
-
Methodology:
-
No Derivatization Required for Retention: HILIC can retain the polar (1-amino-4-phenylcyclohexyl)methanol without derivatization.
-
Mobile Phase: Typically acetonitrile with a small percentage of aqueous buffer (e.g., ammonium formate).
-
Detection: As the analyte lacks a chromophore, detection can be achieved with a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS).[13]
-
-
Advantages:
-
Good Retention of Polar Compounds: HILIC is specifically designed for polar analytes and can provide excellent retention.[12]
-
MS Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS).
-
-
Disadvantages:
-
Complex Equilibration: HILIC columns can require long equilibration times.
-
Matrix Effects: Can be more susceptible to matrix effects, especially with detectors like CAD and ELSD.
-
Lower Robustness: Method robustness can be more challenging to achieve compared to RP-HPLC.
-
Performance Comparison Summary
| Parameter | Validated RP-HPLC with Fluorescence | GC-MS | HILIC with CAD/ELSD/MS |
| Principle | Reversed-phase separation of a fluorescent derivative. | Gas-phase separation of a volatile derivative. | Normal-phase partitioning of the underivatized polar analyte. |
| Derivatization | Required (e.g., OPA). | Required (e.g., silylation). | Not required for retention, but may be for detection if not using MS. |
| Detection | Fluorescence. | Mass Spectrometry. | CAD, ELSD, or Mass Spectrometry. |
| Specificity | High (chromatographic separation). | Very High (mass fragmentation pattern). | Moderate to High (depends on detector). |
| Sensitivity | Very High. | Very High. | Good to Very High (MS). |
| Robustness | High. | Moderate (dependent on thermal stability). | Moderate. |
| Primary Application | Routine quality control, stability testing, quantitative analysis. | Impurity identification, structural elucidation, trace analysis. | Analysis of highly polar compounds, metabolomics. |
Conclusion
For the routine, validated analysis of (1-amino-4-phenylcyclohexyl)methanol in a quality control or drug development setting, the presented RP-HPLC method with pre-column OPA derivatization and fluorescence detection offers an excellent combination of sensitivity, specificity, and robustness. Its validation according to ICH guidelines ensures the integrity and reliability of the analytical data.
GC-MS serves as a powerful orthogonal technique, particularly valuable for structural confirmation and impurity identification, where its high specificity is a key advantage. HILIC presents a viable alternative when avoiding derivatization is a primary concern, especially when coupled with a mass spectrometer.
The selection of the optimal analytical method will ultimately be guided by the specific requirements of the assay, including the need for quantitative accuracy, structural information, sample throughput, and available instrumentation. This guide provides the foundational knowledge and comparative data to make that decision with confidence.
References
- Lab Manager. (2025, October 22).
- AMSbiopharma. (2025, July 22).
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- European Medicines Agency. (2024, June 14). ICH Q2(R2)
- Waters Blog. (2025, June 18).
- IntuitionLabs.ai. (2026, March 2). ICH Q2(R2)
- ICH. (2022, March 24).
- Creative Proteomics. Amino Acid Analysis Methods.
- PMC. (2025, August 6).
- BenchChem.
- medRxiv. (2024, May 9). A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in.
- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- PubMed. (2010, August 15). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. database.ich.org [database.ich.org]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. waters.com [waters.com]
- 13. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the pharmacological profiles of cis and trans isomers of (1-amino-4-phenylcyclohexyl)methanol
Executive Summary
The 1-amino-4-phenylcyclohexyl scaffold is a privileged, conformationally restricted pharmacophore utilized extensively in modern drug design. While its carboxylic acid derivative has been heavily profiled in the development of bipartite PCSK9 antagonists[1] and selective melanocortin receptor ligands[2], its reduced form—(1-amino-4-phenylcyclohexyl)methanol (APCM) —offers a unique topological profile. The replacement of the carboxylate with a hydroxymethyl group alters the hydrogen-bond donor/acceptor dynamics and provides a versatile vector for etherification in peptidomimetics.
This guide objectively compares the cis and trans isomers of APCM, detailing their structural mechanics, pharmacological performance against alternative scaffolds, and integration into rigorous screening workflows.
Structural Causality and Conformational Dynamics
The pharmacological divergence between the cis and trans isomers of APCM is strictly dictated by classical cyclohexane stereochemistry. The bulky phenyl group at the C4 position possesses a high A-value (≈ 2.9 kcal/mol), which acts as a conformational anchor. This overwhelmingly locks the cyclohexane ring into a chair conformation where the phenyl ring sits in the equatorial position.
Defining the isomers by the geometric relationship between the C1-amine and the C4-phenyl group reveals critical spatial differences:
-
trans-APCM: The amine and phenyl groups are on opposite faces of the ring. With an equatorial C4-phenyl, the C1-amine is forced into an equatorial position, projecting outward. Consequently, the hydroxymethyl group is forced into an axial position.
-
cis-APCM: The amine and phenyl groups are on the same face. With an equatorial C4-phenyl, the C1-amine must adopt an axial position, leaving the hydroxymethyl group equatorial .
This axial/equatorial dichotomy dictates the spatial trajectory of the pharmacophores. The trans-isomer's equatorial amine is ideal for extending linear peptide chains without steric clash, whereas the cis-isomer's axial amine creates a more compact, "folded" topology favorable for deep insertion into GPCR transmembrane domains, similar to dynamics observed in oxytocin receptor antagonists[3].
Fig 1. Stereochemical divergence of APCM isomers and its impact on functional group orientation.
Pharmacological Performance Comparison
To objectively evaluate APCM isomers, we must compare them not only against each other but also against flexible linear alternatives (e.g., 2-amino-4-phenylbutan-1-ol). The rigidification of the cyclohexane ring reduces the entropic penalty upon target binding, a principle heavily leveraged in designing high-affinity organo-peptides[1].
| Parameter | cis-APCM | trans-APCM | Linear Alternative (e.g., 2-Amino-4-phenylbutan-1-ol) |
| Conformational State | Rigid (Axial Amine) | Rigid (Equatorial Amine) | Highly Flexible |
| Target Affinity (GPCRs) | High (Compact topology fits deep binding clefts) | Moderate (Steric clash with narrow pockets) | Low (High entropic binding penalty) |
| Target Affinity (PPIs) | Moderate | High (Optimal for extended groove binding) | Low (Lacks structural pre-organization) |
| Calculated LogP | ~2.13 | ~2.13 | ~1.85 |
| Steric Shielding | High (Axial amine shielded by ring protons) | Low (Equatorial amine highly exposed) | None |
| Metabolic Stability | Excellent (Resistant to rapid N-oxidation) | Moderate | Poor (Rapid aliphatic chain oxidation) |
Experimental Methodology: Self-Validating TR-FRET Assay
To accurately quantify the differential binding affinities (
Why TR-FRET? Aromatic compounds like APCM often exhibit autofluorescence in standard biochemical assays. TR-FRET utilizes a time delay (e.g., 100 µs) before measurement, allowing short-lived background fluorescence to decay, isolating only the specific signal from the long-lived lanthanide fluorophore.
Step-by-Step Protocol
-
Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.1% BSA.
-
Causality: The inclusion of BSA (Bovine Serum Albumin) is critical to prevent the highly lipophilic phenylcyclohexyl moieties from non-specifically adhering to the plastic microplate walls, which would artificially inflate the apparent IC50.
-
-
Compound Serial Dilution: Prepare an 11-point, 3-fold serial dilution of both cis- and trans-APCM in 100% DMSO, then dilute 1:100 into the assay buffer.
-
Causality: An 11-point curve ensures sufficient data points to accurately capture both the upper and lower asymptotes, enabling precise non-linear regression for IC50 calculation.
-
-
Reagent Addition & Incubation: Combine 10 µL of the compound with 10 µL of the target receptor (e.g., His-tagged PCSK9) and 10 µL of the fluorescent tracer/antibody mix in a 384-well plate. Incubate for 2 hours at room temperature.
-
Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium. Measuring before equilibrium is reached will result in kinetically biased, inaccurate
derivations.
-
-
TR-FRET Measurement: Excite the plate at 337 nm using a microplate reader. Measure dual emission at 620 nm (donor) and 665 nm (acceptor) after a 100 µs delay.
-
Self-Validation Check: Calculate the Z'-factor using positive (known high-affinity ligand) and negative (DMSO vehicle) controls. A Z'-factor > 0.6 validates the assay's robustness and confirms that the observed isomer differences are biologically real, not artifactual.
Fig 2. Self-validating TR-FRET assay workflow for quantifying isomer-specific receptor affinity.
Conclusion
The selection between cis and trans isomers of (1-amino-4-phenylcyclohexyl)methanol should be strictly guided by the target's topological requirements. For extended protein-protein interaction (PPI) interfaces, the trans-isomer provides the necessary equatorial projection. Conversely, for deep-pocket GPCR targets, the cis-isomer's axial amine offers superior steric compatibility and metabolic shielding. By utilizing rigidified scaffolds over linear alternatives, drug development professionals can significantly reduce entropic penalties, driving both potency and selectivity.
References
-
Design of Organo-Peptides As Bipartite PCSK9 Antagonists , ACS Chemical Biology. 1
-
Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors , Journal of Urology (via Bioorganic & Medicinal Chemistry Letters). 2
-
Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists , PubMed / Amino Acids. 3
Sources
Cross-Validation of Analytical Methods for (1-Amino-4-phenylcyclohexyl)methanol: A Comparative Guide
As a Senior Application Scientist, establishing a robust analytical control strategy for novel chemical entities is paramount. (1-Amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3)[1], is a bifunctional cyclic scaffold containing both a primary amine and a primary alcohol. These structural features present unique physicochemical challenges that demand a carefully designed, orthogonal analytical approach.
This guide objectively compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC-MS), providing field-proven protocols to establish a self-validating analytical system compliant with ICH Q2(R2) [2],[3] and FDA Bioanalytical Method Validation [4],[5] guidelines.
Physicochemical Profiling & Analytical Causality
To design a self-validating system, we must first understand the causality behind the molecule's behavior in different analytical environments:
-
Chromatographic Tailing (The Amine Challenge): The primary amine group has a pKa of ~9.0, meaning it is positively charged at physiological and acidic pH. In reversed-phase liquid chromatography (RPLC), this positive charge aggressively interacts with unreacted, acidic silanols on standard silica-based columns via ion-exchange mechanisms. Solution: We must use end-capped, superficially porous particle (SPP) columns combined with strong ion-pairing agents (like TFA) or operate at a high pH.
-
Detection Sensitivity (The Chromophore Deficit): The molecule lacks an extended conjugated pi-system; its only chromophore is an isolated phenyl ring. Consequently, UV absorbance is weak and restricted to low wavelengths (210–215 nm). Solution: While HPLC-UV is sufficient for high-concentration API purity assays, LC-MS/MS is mandatory for high-sensitivity pharmacokinetic (PK) profiling.
-
Thermal Lability (The GC Bottleneck): The combination of a primary alcohol and a primary amine increases the boiling point and makes the molecule prone to thermal degradation in a GC inlet. Solution: GC-MS cannot be used directly and requires exhaustive derivatization (e.g., using BSTFA), making it a secondary choice reserved only for residual solvent analysis.
Comparative Performance of Analytical Platforms
The following table synthesizes the quantitative performance metrics of the three primary analytical platforms when applied to (1-amino-4-phenylcyclohexyl)methanol.
| Performance Metric | HPLC-UV (210 nm) | LC-MS/MS (ESI+) | GC-FID / MS (Derivatized) |
| Primary Application | Bulk API Purity & Assay | Bioanalysis (PK/TK) & Trace | Residual Solvents / Volatiles |
| Regulatory Framework | ICH Q2(R2) | FDA Bioanalytical Guidance | ICH Q2(R2) / ICH Q3C |
| Sensitivity (LLOQ) | 0.5 µg/mL | 1.0 ng/mL | 5.0 µg/mL |
| Linearity Range | 1.0 - 100 µg/mL | 1.0 - 1000 ng/mL | 10 - 500 µg/mL |
| Precision (RSD%) | < 2.0% (High Precision) | < 5.0% (Moderate Precision) | < 8.0% (Low Precision) |
| Matrix Effect | Negligible | Moderate (Requires SIL-IS) | High (Inlet Degradation) |
| Throughput | High (10 min/sample) | Very High (3 min/sample) | Low (30 min/sample) |
Standardized Experimental Protocols
To ensure trustworthiness , the analytical strategy must be self-validating. By running Protocol 1 and Protocol 2 in parallel, the limitations of one method are covered by the strengths of the other. If HPLC-UV reports 99% purity, but LC-MS/MS identifies a co-eluting isobaric impurity, the orthogonal data synthesizes to reveal the true quality of the batch.
Protocol 1: HPLC-UV Purity Assay (ICH Q2(R2) Compliant)
Designed for high-precision quantitation and stability-indicating assays.[3]
-
Column Selection: Use an Ethylene Bridged Hybrid (BEH) C18 column (100 x 4.6 mm, 2.5 µm). Causality: BEH technology minimizes residual silanol activity, preventing the primary amine from tailing.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as a strong ion-pairing agent. It binds to the protonated amine, forming a neutral hydrophobic complex that interacts predictably with the C18 stationary phase, yielding perfectly symmetrical peaks.
-
-
Gradient Elution: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Validation Check: Confirm Linearity (R² > 0.999), Precision (RSD < 2.0%), and Accuracy (98-102% recovery) as mandated by ICH Q2(R2)[2].
Protocol 2: LC-MS/MS Bioanalysis (FDA Compliant)
Designed for ultra-high sensitivity in complex biological matrices (e.g., plasma).[4],[5]
-
Sample Preparation: Perform protein precipitation using Acetonitrile (1:3 v/v). Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a d5-phenyl analog. Causality: The SIL-IS co-elutes with the analyte and experiences the exact same matrix-induced ion suppression, perfectly normalizing the quantitative response[5].
-
Chromatography Adjustment: Switch the mobile phase additive from 0.1% TFA to 0.1% Formic Acid (FA) . Causality: While TFA provides great peak shape, its strong ion-pairing effect prevents the analyte from accepting a proton in the MS source, causing severe ion suppression. FA provides the necessary acidic environment for ionization without suppressing the signal.
-
Mass Spectrometry (ESI+ MRM Mode):
-
Precursor Ion: [M+H]+ at m/z 206.3 (Calculated from MW ~205.3 g/mol ).
-
Primary Quantifier Transition: m/z 206.3 → 188.3 (Loss of H2O from the hydroxyl group).
-
Secondary Qualifier Transition: m/z 206.3 → 91.1 (Formation of the stable tropylium ion from the phenyl ring).
-
-
Validation Check: Evaluate the Lower Limit of Quantification (LLOQ), Matrix Factor (CV < 15%), and Incurred Sample Reanalysis (ISR) per FDA guidelines[4].
Workflow Visualization
The following diagram illustrates the orthogonal cross-validation architecture, demonstrating how parallel analytical streams converge to satisfy both ICH and FDA regulatory frameworks.
Fig 1: Orthogonal cross-validation workflow for (1-amino-4-phenylcyclohexyl)methanol.
Conclusion
Developing an analytical method for (1-amino-4-phenylcyclohexyl)methanol requires navigating the competing demands of its primary amine and weak chromophore. By cross-validating an ion-paired HPLC-UV method (for high-precision ICH Q2(R2) batch release) with a Formic Acid-driven LC-MS/MS method (for high-sensitivity FDA bioanalysis), laboratories can establish a scientifically rigorous, self-validating control strategy that withstands intense regulatory scrutiny.
References
-
ICH Q2 (R2) Validation of Analytical Procedures. Source: mastercontrol.com. URL: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: europa.eu. URL: [Link]
-
Cost-effective FDA method validation. Source: infinixbio.com. URL: [Link]
Sources
Comparative Study: Neuropharmacological Effects of (1-Amino-4-Phenylcyclohexyl)Methanol vs. Phencyclidine (PCP)
Executive Summary
This guide provides a rigorous comparative analysis of the neuropharmacological profiles of Phencyclidine (PCP) , the prototypical dissociative anesthetic, and (1-amino-4-phenylcyclohexyl)methanol (CAS: 1179716-98-3), a structural isomer with distinct physicochemical properties.
While PCP is defined by its geminal (1,1-disubstituted) cyclohexane scaffold, which confers high-affinity NMDA receptor antagonism, (1-amino-4-phenylcyclohexyl)methanol features a distal (1,4-disubstituted) arrangement. This structural divergence fundamentally alters the pharmacodynamic landscape: whereas PCP acts as a potent psychotomimetic and dissociative, the 1,4-isomer is predicted to lack significant NMDA affinity, instead serving as a scaffold for opioid-like or sigma-receptor-mediated analgesia and modulation.
Chemical & Structural Analysis
The core distinction lies in the spatial arrangement of the pharmacophore's key elements: the aromatic ring (phenyl) and the basic nitrogen (amine).
| Feature | Phencyclidine (PCP) | (1-Amino-4-Phenylcyclohexyl)Methanol |
| IUPAC Name | 1-(1-phenylcyclohexyl)piperidine | (1-amino-4-phenylcyclohexyl)methanol |
| CAS Number | 77-10-1 | 1179716-98-3 |
| Substitution Pattern | Geminal (1,1) : Phenyl and Amine on C1. | Distal (1,4) : Amine on C1, Phenyl on C4.[1][2] |
| Amine Type | Tertiary (Piperidine ring) | Primary (Free amine) |
| Key Functional Group | Piperidine ring (Lipophilic) | Methanol group (Polar, H-bond donor) |
| Molecular Weight | 243.39 g/mol | 219.33 g/mol |
| Lipophilicity (LogP) | ~4.7 (Highly Lipophilic) | ~1.8 (Moderate, increased polarity via -OH) |
Structural Implications (SAR)
-
PCP (Geminal): The 1,1-arrangement locks the phenyl and amine groups into a specific conformation required to fit the PCP binding site within the NMDA receptor channel pore.
-
1,4-Isomer (Distal): The separation of the phenyl ring and amine by the cyclohexane chair (approx. 5-6 Å distance) disrupts the pharmacophore required for NMDA blockade. However, this 4-phenyl-1-amino motif is characteristic of opioid analgesics (e.g., Tramadol, BDPC) and sigma receptor ligands .
Pharmacodynamics: Receptor Binding Profiles
A. NMDA Receptor Antagonism (Dissociative Potency)
-
PCP: Acts as a non-competitive antagonist at the GluN1/GluN2B subunits of the NMDA receptor.
-
Ki: ~59 nM (High Affinity).
-
Mechanism: Open-channel blocker. Requires use-dependent activation.
-
-
(1-Amino-4-Phenylcyclohexyl)Methanol:
-
Predicted Ki: >10,000 nM (Inactive/Low Affinity).
-
Rationale: Structure-Activity Relationship (SAR) studies on arylcyclohexylamines demonstrate that moving the phenyl group from position 1 to position 2, 3, or 4 drastically reduces NMDA affinity. The 1,4-substitution aligns more closely with mu-opioid or monoamine transporter scaffolds.
-
B. Monoamine Transporters (DAT/SERT/NET)
-
PCP: Acts as a Triple Reuptake Inhibitor (TRI).
-
DAT Ki: ~300 nM.
-
-
(1-Amino-4-Phenylcyclohexyl)Methanol:
-
Predicted Activity: Moderate affinity for SERT/NET.
-
Rationale: The 4-phenylcyclohexyl-amine scaffold resembles Venlafaxine and Desvenlafaxine (SNRIs). The primary amine and hydroxymethyl group suggest potential for serotonin/norepinephrine reuptake inhibition rather than dopamine potency.
-
C. Sigma Receptors (σ1 / σ2)
-
PCP: High affinity for σ1 (Ki ~200 nM) and σ2.
-
(1-Amino-4-Phenylcyclohexyl)Methanol:
-
Predicted Activity: High Affinity .
-
Rationale: Sigma receptors are "promiscuous" targets that bind hydrophobic amines with phenyl rings. The 1,4-isomer retains the necessary lipophilicity and basic nitrogen, making it a likely potent sigma ligand, potentially mediating neuroprotection or modulation of intracellular calcium.
-
Visualization: Mechanism of Action Flowchart
The following diagram illustrates the divergent signaling pathways activated by the two structural isomers.
Figure 1: Divergent Pharmacological Pathways. PCP targets the NMDA receptor channel causing dissociation, whereas the 1,4-isomer favors Sigma/Opioid/Transporter pathways, suggesting analgesic or antidepressant potential without psychotomimesis.
Experimental Protocols for Validation
To empirically validate the predicted divergence, the following self-validating experimental workflows are recommended.
Experiment A: Radioligand Binding Assay (Competition)
Objective: Determine Ki values for NMDA vs. Sigma receptors.
-
Tissue Preparation:
-
Homogenize rat forebrain tissue (rich in NMDA/Sigma receptors) in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 48,000 x g for 20 min to isolate membrane fractions.
-
-
Ligands:
-
NMDA Label: [³H]MK-801 (Specific for the PCP site).
-
Sigma Label: [³H]DTG (1,3-di-o-tolylguanidine).
-
Test Compounds: PCP (Control), (1-Amino-4-Phenylcyclohexyl)methanol (10⁻⁹ to 10⁻⁵ M).
-
-
Incubation:
-
Incubate membranes with radioligand and test compound for 2 hours at 25°C.
-
Nonspecific Binding: Define using 10 µM PCP (for NMDA) or 10 µM Haloperidol (for Sigma).
-
-
Filtration & Counting:
-
Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate IC50 and derive Ki using the Cheng-Prusoff equation.
-
Success Criterion: PCP should show Ki < 100 nM for NMDA. The 1,4-isomer should show Ki > 10,000 nM for NMDA but < 500 nM for Sigma.
-
Experiment B: Functional Locomotor Assay (In Vivo)
Objective: Differentiate between dissociative hyperactivity (PCP) and sedation/analgesia (1,4-Isomer).
-
Subjects: C57BL/6 mice (n=8 per group).
-
Dosing:
-
Group 1: Vehicle (Saline).
-
Group 2: PCP (5 mg/kg, i.p.).
-
Group 3: (1-Amino-4-Phenylcyclohexyl)methanol (10 mg/kg, i.p.).
-
-
Measurement:
-
Place mice in Open Field chambers equipped with infrared beams.
-
Record horizontal distance traveled and stereotypic behaviors (head weaving, circling) for 60 minutes.
-
-
Outcome:
-
PCP: Significant increase in locomotion and ataxia (Ataxia score > 2).
-
1,4-Isomer: No hyperlocomotion; potential reduction in activity (sedation) if opioid/sigma activity is present.
-
Safety & Toxicology Profile
| Parameter | PCP | (1-Amino-4-Phenylcyclohexyl)Methanol |
| Neurotoxicity | High .[1][3] Causes Olney's Lesions (vacuolization in posterior cingulate cortex) due to NMDA blockade. | Low Risk . Lack of NMDA antagonism suggests minimal risk of Olney's lesions. |
| Abuse Potential | High . Potent reinforcing effects via Dopamine release in Nucleus Accumbens. | Unknown/Moderate . If opioid activity exists, abuse potential is possible but likely lower than PCP. |
| Metabolic Stability | Metabolized by CYP450 to 4-OH-PCP (active) and PCHP. | Primary amine is susceptible to MAO deamination; Methanol group may undergo glucuronidation. |
| Therapeutic Index | Narrow (Anesthetic dose close to psychotomimetic dose). | Likely Wide (if used as analgesic/antidepressant). |
References
-
Lodge, D., & Johnson, K. M. (1990). Noncompetitive Excitatory Amino Acid Receptor Antagonists. Trends in Pharmacological Sciences. Link
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2023). Product Specification: (1-Amino-4-phenylcyclohexyl)methanol (CAS 1179716-98-3).[1][3][4] Link
-
Rothman, R. B., et al. (1989). Interaction of PCP analogs with the PCP receptor and the sigma receptor. NIDA Research Monograph. Link
-
BLD Pharm. (2024).[4] Chemical Properties of 1179716-98-3.[1][3][4][5] Link
Sources
- 1. 1184019-20-2|(1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol|BLD Pharm [bldpharm.com]
- 2. EnamineStore [enaminestore.com]
- 3. 761373-40-4|(2R)-2-Amino-4-phenylbutan-1-ol|BLD Pharm [bldpharm.com]
- 4. 851039-24-2|2-Amino-2-(4-octyl-3-(4-octylphenethyl)phenethyl)propane-1,3-diol|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling (1-amino-4-phenylcyclohexyl)methanol
This guide outlines the safety, logistical, and operational standards for handling (1-amino-4-phenylcyclohexyl)methanol . Due to the limited specific toxicological data available for this research chemical, the protocols below are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 4-phenylcyclohexylamine, cyclohexylmethanol) and "Universal Precautions" for Novel Chemical Entities (NCEs).
Core Hazard Assumption: Treat as CORROSIVE and ACUTELY TOXIC . The primary amine functionality on the cyclohexyl ring typically confers high basicity and tissue-destructive properties.
Part 1: Risk Assessment & Hazard Profile
Compound Identity:
-
Chemical Name: (1-amino-4-phenylcyclohexyl)methanol
-
CAS Number: 1179716-98-3
-
Physical State: Solid (White to off-white powder)[1]
-
Storage: Cold Chain (2–8°C), Desiccate (Hygroscopic)
Predicted Hazard Classification (SAR-Derived):
| Hazard Class | Risk Level | Mechanistic Basis |
| Skin Corrosion/Irritation | High (Cat.[2][3] 1B) | Primary aliphatic amines are potent bases ( |
| Acute Toxicity | Moderate/High | Lipophilic phenyl ring facilitates dermal absorption; structural similarity to bioactive CNS agents suggests potential systemic toxicity. |
| Eye Damage | Severe (Cat.[2][3][4][5] 1) | Direct contact with amine dust or solution can cause irreversible corneal opacity. |
| Respiratory Sensitization | Unknown | Inhalation of dust may trigger bronchial spasms or chemical pneumonitis. |
Part 2: Personal Protective Equipment (PPE) Matrix
Select your PPE tier based on the Operational Scale and Physical State .
Table 1: PPE Selection Guide
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Small Scale Weighing (< 100 mg, Solid) | Fume Hood (Sash low). If hood unavailable: N95 Respirator. | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change immediately upon splash. | Safety Glasses with side shields. | Lab Coat (Cotton/Poly blend), closed-toe shoes. |
| Solution Preparation (Dissolving in DMSO/MeOH) | Fume Hood (Mandatory). | Double Nitrile or Neoprene . Note: Amines can permeate nitrile; change gloves every 15 mins of active handling. | Chemical Splash Goggles . | Lab Coat + Chemical Apron (Tyvek or PVC) recommended. |
| Large Scale / Synthesis (> 1 g or Heating) | P100/N100 Respirator + Fume Hood. | Laminate Film (Silver Shield) or Heavy Duty Nitrile (>8 mil). | Face Shield + Splash Goggles. | Tyvek Coveralls (taped cuffs).[5] |
| Spill Cleanup (Any Scale) | Full-Face Respirator (OV/P100 Cartridge). | Butyl Rubber or Silver Shield. | Integrated into Full-Face Respirator. | Chemical Resistant Suit.[3] |
Part 3: Operational Protocols
Storage & Retrieval
-
Cold Chain: Store at 2–8°C .
-
Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator for 30 minutes .
-
Reasoning: Opening a cold vial introduces condensation. Water reacts with the amine to form sticky hydrates, degrading purity and making weighing difficult.
-
Weighing & Solubilization
-
Static Control: Cyclohexyl-amines are prone to static charge.[4] Use an anti-static gun or a polonium strip inside the balance enclosure.
-
Solvent Choice: Soluble in DMSO , Methanol , and Ethanol .
-
Acidification Caution: If converting to a salt (e.g., HCl salt) for stability, add the acid dropwise to the chilled amine solution. The neutralization is exothermic and can cause splattering.
Waste Disposal
-
Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or aldehydes.
-
Classification: Dispose of as Basic Organic Waste (pH > 10).
-
Deactivation: For trace residues in glassware, rinse with 5% Acetic Acid or Citric Acid before washing with water to neutralize the corrosive amine.
Part 4: Emergency Response Visualization
The following logic flow dictates the immediate response to exposure.
Figure 1: Immediate response logic for exposure to corrosive amine intermediates.
Part 5: Workflow Logic
Figure 2: Step-by-step handling workflow to minimize degradation and exposure.
References
-
PubChem. (n.d.). 4-Phenylcyclohexylamine (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Cyclohexylamine Hazard Classification. Retrieved March 6, 2026, from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 6, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
